BI-9627
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHRLXNEGYTSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BI-9627: A Potent and Selective Chemical Probe for Elucidating the Role of the Na+/H+ Exchanger 1 (NHE1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Na+/H+ exchanger isoform 1 (NHE1) is a ubiquitously expressed transmembrane protein crucial for the regulation of intracellular pH (pHi) and cell volume. Its involvement in various pathophysiological processes, including cardiac ischemia-reperfusion injury, hypertrophy, and cancer, has made it an attractive therapeutic target. BI-9627 has emerged as a highly potent and selective chemical probe for studying the physiological and pathological roles of NHE1. This technical guide provides a comprehensive overview of this compound, including its synthesis, in vitro and in vivo characterization, detailed experimental protocols, and its application in delineating NHE1-mediated signaling pathways.
Introduction to this compound
This compound, chemically known as N-[4-(1-acetyl-piperidin-4-yl)-3-trifluoromethyl-benzoyl]-guanidine, is a potent inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[1][2] It was developed as a derivative of the NHE1 inhibitor sabiporide, with modifications aimed at improving potency, selectivity, and pharmacokinetic properties for chronic dosing.[1] this compound serves as an invaluable tool for researchers to investigate the multifaceted functions of NHE1 in both normal physiology and various disease states. A structurally similar but inactive analog, BI-0054, is available as a negative control for in vitro and in vivo experiments.[1]
Synthesis of this compound
The synthesis of this compound (referred to as compound 60 in the primary literature) involves a multi-step process starting from commercially available materials. A detailed synthetic scheme is provided in the seminal publication by Huber et al. (2012). The key steps involve the formation of a benzoylguanidine moiety, a common feature in many NHE1 inhibitors.
In Vitro Characterization
The in vitro activity and selectivity of this compound have been extensively characterized using various cellular and biochemical assays.
Potency and Selectivity
This compound demonstrates high potency for NHE1 with good selectivity over other NHE isoforms.[1]
| Parameter | This compound | BI-0054 (Negative Control) | Reference |
| NHE1 IC50 (pHi change assay) | 6 nM | > 10,000 nM | [1] |
| NHE1 IC50 (human platelet swelling assay) | 31 nM | > 10,000 nM | [1] |
| NHE2 IC50 | >30-fold selectivity vs NHE1 | > 10,000 nM | [1] |
| NHE3 IC50 | No measurable activity | > 10,000 nM | [1] |
Off-Target Profiling
To ensure its utility as a specific chemical probe, this compound has been screened against a panel of other potential targets.
| Assay | Result | Reference |
| hERG Inhibition | Low potency | [1] |
| CYP450 Inhibition | Low potential for drug-drug interactions | [1] |
| Eurofins Safety Panel 44™ | No strong hits at 10 µM | [1] |
| PRESTO-TANGO GPCR screen (315 targets) | Significant inhibition of DAT (78%), Alpha1D (50%), and modulation of 5HT2A (-23%) at 10 µM | [1] |
In Vivo Characterization
This compound exhibits excellent pharmacokinetic properties in preclinical species, making it suitable for in vivo studies.
Pharmacokinetics
| Species | Parameter | Value | Reference |
| Rat | Clearance | Data not publicly available | |
| Volume of Distribution | Data not publicly available | ||
| Half-life | Data not publicly available | ||
| Oral Bioavailability | Data not publicly available | ||
| Dog | Clearance | Data not publicly available | |
| Volume of Distribution | Data not publicly available | ||
| Half-life | Data not publicly available | ||
| Oral Bioavailability | Data not publicly available |
In Vivo Efficacy
This compound has demonstrated significant cardioprotective effects in a rat model of myocardial infarction.[1]
NHE1 Signaling Pathways
NHE1 is a central regulator of intracellular pH and is involved in a complex network of signaling pathways that control cell proliferation, migration, and survival.
Caption: Simplified overview of NHE1 signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research.
Intracellular pH (pHi) Measurement Assay
This assay is fundamental for assessing the inhibitory activity of compounds on NHE1.
Caption: Workflow for the intracellular pH (pHi) measurement assay.
Protocol:
-
Cell Culture: Plate cells (e.g., CHO cells stably expressing human NHE1) in 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Wash cells with a sodium-free buffer and then incubate with the pH-sensitive fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) at 37°C.[3][4]
-
Washing: Gently wash the cells with sodium-free buffer to remove extracellular dye.
-
Acidification: Induce intracellular acidification by adding a pre-pulse of NH4Cl followed by its removal and replacement with a sodium-free buffer.
-
Initiation of Recovery: Add a sodium-containing buffer with or without varying concentrations of this compound to initiate pHi recovery.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence plate reader.[3]
-
Data Analysis: Calculate the ratio of the fluorescence intensities (490/440 nm) and normalize the data to determine the rate of pHi recovery. Calculate IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
Human Platelet Swelling Assay
This assay provides a functional measure of NHE1 activity.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Isolate PRP from fresh human blood collected in acid-citrate-dextrose (ACD) tubes by centrifugation at a low speed.
-
Platelet Isolation: Pellet the platelets from the PRP by centrifugation at a higher speed and resuspend them in a suitable buffer.
-
Compound Incubation: Incubate the platelet suspension with various concentrations of this compound or vehicle control.
-
Induction of Swelling: Induce platelet swelling by adding a hypertonic solution (e.g., NaCl).
-
Measurement of Swelling: Monitor the change in light absorbance or scattering over time using a spectrophotometer or a dedicated aggregometer. A decrease in absorbance indicates platelet swelling.
-
Data Analysis: Determine the rate of swelling and calculate the percent inhibition for each concentration of this compound. Calculate the IC50 value from the concentration-response curve.
In Vivo Rat Model of Myocardial Infarction
This model is used to assess the cardioprotective effects of this compound.
Caption: Experimental workflow for the rat myocardial infarction model.
Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley or Wistar rats and place them on a ventilator.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce ischemia.
-
Drug Administration: Administer this compound (e.g., via intravenous infusion or incorporated into the diet) either before ischemia (pre-treatment) or at the onset of reperfusion.
-
Reperfusion: After the ischemic period (e.g., 30-45 minutes), remove the ligature to allow for reperfusion.
-
Endpoint Measurement: After a period of reperfusion (e.g., 24 hours to several weeks), assess cardiac function (e.g., by echocardiography) and determine the infarct size (e.g., using TTC staining).
hERG Electrophysiology Assay
This assay is crucial for assessing the potential for off-target cardiac liability.
Protocol:
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the human hERG potassium channel.
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG currents.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value.
CYP450 Inhibition Assay
This assay evaluates the potential for drug-drug interactions.
Protocol:
-
Incubation: Incubate human liver microsomes with a panel of specific CYP450 isoform probe substrates in the presence of varying concentrations of this compound and an NADPH-generating system.
-
Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite for each CYP isoform using LC-MS/MS.
-
Data Analysis: Determine the percent inhibition of each CYP isoform at each this compound concentration and calculate the IC50 values.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the Na+/H+ exchanger 1. Its favorable in vitro and in vivo properties make it an essential tool for investigating the diverse biological roles of NHE1. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry, ultimately advancing our understanding of NHE1-related pathologies and aiding in the development of novel therapeutics.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. N-(4-(1-acetyl-piperidin-4-yl)-3-trifluoromethylbenzoyl)guanidine | C16H19F3N4O2 | CID 51031001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
Therapeutic Potential of BI-9627 in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-9627 is a highly potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a key regulator of intracellular pH and sodium homeostasis in cardiomyocytes. Dysregulation of NHE1 is implicated in the pathophysiology of several cardiovascular diseases, including ischemia-reperfusion injury, cardiac hypertrophy, and heart failure. By blocking the excessive influx of sodium and subsequent calcium overload, this compound presents a promising therapeutic strategy to mitigate myocardial damage and prevent adverse cardiac remodeling. This technical guide provides a comprehensive overview of the core scientific principles underlying the therapeutic potential of this compound, including its mechanism of action, preclinical rationale, and relevant experimental methodologies. While specific clinical data for this compound is not yet widely available, this document extrapolates from extensive research on other selective NHE1 inhibitors to delineate its prospective role in treating cardiovascular disease.
Introduction to this compound and its Target: NHE1
The sodium-hydrogen exchanger isoform 1 (NHE1) is a ubiquitously expressed plasma membrane protein that plays a crucial role in maintaining intracellular pH (pHi) by extruding one proton in exchange for one extracellular sodium ion.[1] In the heart, NHE1 is the predominant isoform and is vital for normal cardiac function. However, under pathological conditions such as ischemia, its over-activation contributes significantly to myocardial injury.[2]
This compound is a potent and selective inhibitor of NHE1. While specific quantitative data for this compound in various cardiovascular models are emerging, the compound has been developed to offer high specificity for NHE1, thereby minimizing off-target effects.
Table 1: Profile of this compound
| Property | Value | Reference |
| Target | Sodium-Hydrogen Exchanger 1 (NHE1) | N/A |
| Mechanism of Action | Inhibition of Na+/H+ exchange, preventing intracellular Na+ and subsequent Ca2+ overload | [2] |
| Therapeutic Areas | Ischemia-Reperfusion Injury, Cardiac Hypertrophy, Heart Failure | [1][2] |
Mechanism of Action and Signaling Pathways
The therapeutic potential of this compound in cardiovascular disease stems from its ability to modulate the detrimental consequences of NHE1 over-activation.
Ischemia-Reperfusion Injury
During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which triggers a robust activation of NHE1 upon reperfusion.[3] This results in a rapid influx of sodium, which in turn reverses the function of the sodium-calcium exchanger (NCX), leading to a massive influx of calcium.[2] This calcium overload is a central event in reperfusion injury, causing hypercontracture, mitochondrial dysfunction, and cardiomyocyte death. This compound, by inhibiting NHE1 at the onset of reperfusion, is expected to prevent this sodium and calcium overload, thereby preserving myocardial viability and reducing infarct size.[4]
Cardiac Hypertrophy and Heart Failure
In chronic conditions like hypertension and heart failure, neurohormonal stimuli, including angiotensin II and endothelin-1, lead to sustained activation of NHE1.[2] This chronic elevation of intracellular sodium and calcium activates downstream signaling pathways that promote pathological cardiac hypertrophy. Key pathways include the calcineurin-NFAT (Nuclear Factor of Activated T-cells) and CaMKII (Ca2+/calmodulin-dependent protein kinase II) pathways, which drive the expression of pro-hypertrophic genes.[5] By inhibiting NHE1, this compound is anticipated to attenuate these maladaptive signaling cascades, thereby preventing or even reversing pathological cardiac remodeling and the progression to heart failure.
Preclinical and Clinical Evidence (Inferred)
While specific data on this compound is limited in publicly available literature, extensive preclinical studies with other selective NHE1 inhibitors have demonstrated significant cardioprotective effects.
Table 2: Summary of Preclinical Data for Selective NHE1 Inhibitors (as a proxy for this compound)
| Cardiovascular Condition | Animal Model | Key Findings | Potential this compound Effect | Reference |
| Ischemia-Reperfusion Injury | Rat, Rabbit, Pig (Langendorff and in vivo models) | - Reduced infarct size- Improved post-ischemic ventricular function- Decreased cardiomyocyte apoptosis | Reduction in infarct size and improved cardiac function post-MI | [4][6] |
| Cardiac Hypertrophy | Mouse, Rat (Pressure overload models, e.g., TAC) | - Attenuated increase in heart weight to body weight ratio- Reduced expression of hypertrophic markers (e.g., ANP, BNP)- Decreased interstitial fibrosis | Prevention or reversal of pathological cardiac hypertrophy | [5][7] |
| Heart Failure | Rat, Dog (Post-MI and pacing-induced models) | - Improved left ventricular ejection fraction- Reduced left ventricular end-diastolic pressure- Attenuated adverse ventricular remodeling | Improved cardiac function and slowed progression of heart failure | [8][9] |
Clinical trials with earlier generation NHE1 inhibitors, such as cariporide and eniporide, have yielded mixed results.[10] While some studies showed a benefit in specific patient populations (e.g., high-risk coronary artery bypass graft surgery), others failed to demonstrate a significant reduction in major adverse cardiovascular events in broader acute myocardial infarction populations.[10] These outcomes have been attributed to factors such as the timing of drug administration and patient heterogeneity. The development of more selective and potent inhibitors like this compound may overcome some of these limitations.
Experimental Protocols
The investigation of this compound's therapeutic potential will likely involve established preclinical models and experimental techniques.
Langendorff Isolated Heart Model for Ischemia-Reperfusion
This ex vivo model is crucial for studying the direct effects of this compound on the heart without the influence of systemic factors.[11][12]
Methodology:
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat, rabbit) and immediately placed in ice-cold cardioplegic solution.[13]
-
Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[13]
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated crystalloid buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow.[12]
-
Stabilization and Baseline Measurement: The heart is allowed to stabilize, and baseline functional parameters (e.g., left ventricular developed pressure, heart rate) are recorded.[11]
-
Ischemia and Reperfusion: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes), followed by reperfusion with or without this compound for a subsequent period (e.g., 60-120 minutes).[11]
-
Functional Assessment: Hemodynamic parameters are continuously monitored throughout the experiment.
-
Infarct Size Measurement: At the end of the experiment, the heart is sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.[13]
Measurement of Intracellular pH and Sodium
To confirm the mechanism of action of this compound, it is essential to measure its effects on intracellular ion concentrations.
Methodology using Fluorescent Indicators:
-
Cardiomyocyte Isolation: Ventricular myocytes are isolated from animal hearts by enzymatic digestion.[14]
-
Dye Loading: Isolated cardiomyocytes are loaded with a pH-sensitive fluorescent dye (e.g., SNARF-1) or a sodium-sensitive fluorescent dye (e.g., SBFI).[15]
-
Fluorescence Microscopy: The cells are placed on the stage of an inverted microscope equipped for fluorescence imaging.
-
Experimental Challenge: Cells are subjected to conditions that mimic ischemia and reperfusion (e.g., simulated ischemic buffer followed by reintroduction of normal buffer) in the presence or absence of this compound.
-
Data Acquisition and Analysis: The fluorescence intensity or ratio is recorded over time and calibrated to determine the intracellular pH or sodium concentration.[15]
Future Directions and Conclusion
This compound holds significant promise as a novel therapeutic agent for a range of cardiovascular diseases. Its high potency and selectivity for NHE1 may translate into a more favorable efficacy and safety profile compared to earlier-generation inhibitors. Future research should focus on:
-
Comprehensive Preclinical Evaluation: Conducting detailed dose-response studies of this compound in various animal models of ischemia-reperfusion injury, cardiac hypertrophy, and heart failure to establish its efficacy and therapeutic window.
-
Biomarker Studies: Identifying and validating biomarkers that can predict the response to this compound therapy.
-
Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the safety and efficacy of this compound in relevant patient populations.
References
- 1. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Sodium/Hydrogen Exchanger (NHE11) as a Novel Potential Target for SGLT2i in Heart Failure: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGLT2 inhibitors reduce infarct size in reperfused ischemic heart and improve cardiac function during ischemic episodes in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting muscle-enriched long non-coding RNA H19 reverses pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium–glucose cotransporter 2 inhibitors reduce myocardial infarct size in preclinical animal models of myocardial ischaemia–reperfusion injury: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel small molecule inhibitors of cardiac hypertrophy using high throughput, high content imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Large Animal Models of Heart Failure With Reduced Ejection Fraction (HFrEF) [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Why did the NHE inhibitor clinical trials fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Langendorff Experimental Protocols and I/R [bio-protocol.org]
- 12. Langendorff heart - Wikipedia [en.wikipedia.org]
- 13. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular pH (pHi) measurement [bio-protocol.org]
Investigating the Downstream Effects of NHE1 Inhibition by BI-9627: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sodium-Hydrogen Exchanger isoform 1 (NHE1) is a ubiquitously expressed transmembrane protein critical for the regulation of intracellular pH (pHi) and cell volume. Its involvement in various pathophysiological processes, including cardiac ischemia-reperfusion injury, cancer cell migration, and apoptosis, has made it a compelling target for therapeutic intervention. BI-9627 is a potent and selective inhibitor of NHE1, offering a valuable tool to probe the downstream consequences of NHE1 blockade. This technical guide provides an in-depth overview of the known downstream effects of NHE1 inhibition by this compound, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways.
Introduction to NHE1 and this compound
NHE1 facilitates the electroneutral exchange of one intracellular proton for one extracellular sodium ion. This activity is crucial for maintaining pHi homeostasis, particularly in response to cellular metabolic acid production. Dysregulation of NHE1 activity is implicated in numerous diseases. This compound has emerged as a highly specific chemical probe for studying NHE1 function.
Potency and Selectivity of this compound
This compound demonstrates high potency for NHE1 with excellent selectivity over other NHE isoforms, making it a precise tool for research.
| Parameter | Value | Assay |
| IC50 for NHE1 | 6 nM | Intracellular pH (pHi) Recovery Assay |
| IC50 for NHE1 | 31 nM | Human Platelet Swelling Assay |
| Selectivity | >30-fold vs. NHE2 | Intracellular pH (pHi) Recovery Assay |
| Selectivity | No measurable activity vs. NHE3 | Intracellular pH (pHi) Recovery Assay |
Downstream Effects of NHE1 Inhibition by this compound
The inhibition of NHE1 by this compound initiates a cascade of downstream cellular events, primarily stemming from the alteration of intracellular ion concentrations.
Modulation of Intracellular pH and Calcium
The primary and most immediate effect of NHE1 inhibition is a decrease in intracellular pH, as the cell's ability to extrude protons is hampered. This intracellular acidification has profound consequences on other ion transport systems. Notably, it can influence intracellular calcium ([Ca2+]i) levels. While the direct relationship is complex and can be cell-type dependent, alterations in pHi can affect the activity of calcium channels and exchangers, as well as the release of calcium from intracellular stores. Prolonged NHE1 inhibition can lead to an elevation in diastolic calcium levels and prolong calcium recovery time in cardiomyocytes.
Impact on Signaling Pathways
NHE1 is increasingly recognized as a scaffold protein that modulates intracellular signaling cascades. Its inhibition can, therefore, have far-reaching consequences on cellular behavior.
The RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) pathway is a central regulator of the actin cytoskeleton, cell adhesion, and migration. In many cell types, NHE1 activity is downstream of RhoA, meaning RhoA activation leads to NHE1 stimulation. However, there is also evidence suggesting that NHE1 can act upstream of Rho GTPases. Inhibition of NHE1 can disrupt the formation of stress fibers and focal adhesions, key components for cell motility.
The PI3K/AKT and ERK (Extracellular signal-regulated kinase) pathways are critical for cell survival, proliferation, and growth. NHE1 activity has been shown to influence these pathways. Inhibition of NHE1 can lead to a decrease in the phosphorylation and activation of both AKT and ERK in certain contexts, thereby promoting apoptosis and inhibiting proliferation.
Functional Cellular Consequences
The molecular changes induced by this compound translate into significant functional effects at the cellular level.
By modulating the actin cytoskeleton via the RhoA/ROCK pathway and altering the local pH at the leading edge of migrating cells, NHE1 inhibition significantly impairs cell migration. This has important implications for cancer metastasis, where NHE1 is often upregulated.
NHE1 activity is generally considered pro-survival. By altering intracellular pH and ion balance, and by downregulating pro-survival signaling pathways like PI3K/AKT, inhibition of NHE1 with compounds like this compound can induce apoptosis in cancer cells.
In the context of cardiac ischemia-reperfusion injury, NHE1 hyperactivity leads to intracellular sodium and subsequent calcium overload, causing cellular damage. Inhibition of NHE1 by this compound has been shown to be cardioprotective by preventing these detrimental ionic shifts.
Experimental Protocols
Intracellular pH Measurement using BCECF-AM
This protocol describes the measurement of changes in intracellular pH following treatment with this compound using the pH-sensitive fluorescent dye BCECF-AM.
Materials:
-
Cells of interest
-
This compound
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
HEPES-buffered saline (HBS)
-
Nigericin and high K+ calibration buffers (for calibration curve)
-
Fluorescence plate reader or microscope
Procedure:
-
Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.
-
Wash cells with HBS.
-
Load cells with 1-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C.
-
Wash cells twice with HBS to remove extracellular dye.
-
Add HBS containing various concentrations of this compound or vehicle control to the cells.
-
Measure fluorescence intensity at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) over time.
-
At the end of the experiment, generate a calibration curve by treating cells with high K+ buffers of known pH containing the ionophore nigericin (10 µM).
-
Calculate the ratio of fluorescence intensities (490/440 nm) and convert these ratios to pHi values using the calibration curve.
Cell Migration Scratch Assay
This protocol details a method to assess the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
This compound
-
Culture medium
-
Sterile p200 pipette tip or a dedicated scratch tool
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash with media to remove detached cells.
-
Add fresh media containing different concentrations of this compound or vehicle control.
-
Image the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for each condition.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualizing Downstream Effects: Signaling Pathways and Workflows
Signaling Pathways Modulated by NHE1 Inhibition
Caption: NHE1 inhibition by this compound alters ion balance and key signaling pathways.
Experimental Workflow for Assessing this compound Effects
Caption: A typical workflow for studying the downstream effects of this compound in vitro.
Conclusion
This compound is a powerful pharmacological tool for dissecting the complex roles of NHE1 in cellular physiology and pathology. Its high potency and selectivity allow for precise interrogation of the downstream consequences of NHE1 inhibition. Understanding these effects, from the fundamental modulation of intracellular ion concentrations to the intricate regulation of signaling pathways and cellular functions, is crucial for advancing our knowledge of NHE1-related diseases and for the development of novel therapeutic strategies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers embarking on the investigation of the downstream effects of NHE1 inhibition by this compound.
BI-9627: A Potent and Selective NHE1 Inhibitor for Neuroprotection and Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BI-9627 is a highly potent and selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE1), a ubiquitously expressed transmembrane ion channel critical for the regulation of intracellular pH (pHi). Dysregulation of NHE1 activity is implicated in the pathophysiology of various diseases, making it a compelling therapeutic target. In the context of neuroprotection, NHE1 inhibition has shown promise in mitigating cellular damage following ischemic events. In oncology, targeting NHE1 is a novel strategy to counteract the acidic tumor microenvironment, thereby inhibiting cancer cell proliferation, invasion, and enhancing the efficacy of conventional therapies. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, the underlying mechanisms of action in neuroprotection and oncology, and detailed experimental protocols to facilitate further research.
Introduction to this compound
This compound is a chemical probe characterized by its high affinity and selectivity for NHE1.[1][2] Its favorable pharmacokinetic properties make it a suitable tool for both in vitro and in vivo preclinical investigations.[2][3] The primary mechanism of action of this compound is the inhibition of the exchange of extracellular sodium ions for intracellular protons, a process that is crucial for maintaining cellular pH homeostasis.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | IC50 | Species | Reference |
| Intracellular pH (pHi) Recovery | NHE1 | 6 nM | Human | [1][2] |
| Human Platelet Swelling | NHE1 | 31 nM | Human | [1][2] |
| Intracellular pH (pHi) Recovery | NHE2 | >30-fold selective vs NHE1 | Human | [1][2] |
| Intracellular pH (pHi) Recovery | NHE3 | No measurable inhibition | Human | [1][2] |
Table 2: Pharmacokinetic and Drug-Drug Interaction Potential of this compound
| Parameter | Value/Observation | Species | Reference |
| Pharmacokinetics | Excellent | Rat, Dog | [1][3] |
| Drug-Drug Interaction (DDI) Potential | Low | In vitro | [2] |
| hERG Potassium Channel Potency | Low | In vitro | [2] |
This compound in Neuroprotection
Mechanism of Action
In the central nervous system, NHE1 is expressed in various cell types, including neurons and glial cells.[4] Following an ischemic event, such as a stroke, intracellular acidosis develops, leading to the activation of NHE1. This activation results in an influx of Na+, which in turn triggers reverse operation of the Na+/Ca2+ exchanger, leading to an overload of intracellular Ca2+. This cascade of events contributes to neuronal cell death and tissue damage.[5] By inhibiting NHE1, this compound can potentially prevent this ionic imbalance and exert a neuroprotective effect.[5]
Signaling Pathway in Neuroprotection
Experimental Protocol: In Vivo Model of Ischemic Stroke
While specific protocols for this compound in stroke models are not yet published, the following protocol for the similar NHE1 inhibitor HOE642 can be adapted.
Objective: To assess the neuroprotective efficacy of an NHE1 inhibitor in a transient middle cerebral artery occlusion (tMCAO) mouse model.[6]
Materials:
-
Male C57/BL6 mice (8-10 weeks old)
-
NHE1 inhibitor (e.g., HOE642, adaptable for this compound)
-
Vehicle (e.g., 5% DMSO in PBS)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for tMCAO
-
Behavioral testing apparatus (e.g., rotarod, Y-maze)
-
Histological staining reagents (e.g., TTC staining)
Procedure:
-
tMCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 60 minutes) followed by reperfusion.
-
Drug Administration: Administer the NHE1 inhibitor or vehicle intraperitoneally (i.p.) at a specified time point post-stroke (e.g., 24 hours). A potential starting dose for an NHE1 inhibitor like HOE642 is 0.15 mg/kg, administered twice daily for 7 days.[6]
-
Behavioral Assessment: Conduct a battery of motor-sensory and cognitive tests at various time points post-stroke (e.g., days 1-28) to evaluate functional recovery.[6]
-
Histological Analysis: At the end of the study, perfuse the animals and prepare brain sections. Perform TTC staining to measure the infarct volume and assess the extent of neuronal damage.
This compound in Oncology
Mechanism of Action
Cancer cells exhibit a reversed pH gradient, with a more alkaline intracellular pH and an acidic extracellular microenvironment.[7] This altered pH landscape is, in part, due to the overexpression and hyperactivity of NHE1.[8] The alkaline pHi promotes cell proliferation and evasion of apoptosis, while the acidic tumor microenvironment facilitates invasion and metastasis.[7][8] By inhibiting NHE1, this compound can potentially reverse this pH dysregulation, leading to intracellular acidification, which can induce apoptosis and inhibit cell migration and invasion.[8] Furthermore, NHE1 inhibition may sensitize cancer cells to chemotherapeutic agents.[9]
Signaling Pathway in Oncology
Experimental Protocol: In Vitro Cancer Cell Viability and Invasion Assays
The following protocols, which can be adapted for this compound, are designed to assess the anti-cancer effects of NHE1 inhibition in a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells).
Objective: To determine the effect of an NHE1 inhibitor on cancer cell viability and invasion.[7]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
NHE1 inhibitor (adaptable for this compound) and vehicle (e.g., DMSO)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Boyden chamber invasion assay system (e.g., Matrigel-coated inserts)
-
Microplate reader
-
Microscope
Cell Viability Assay:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of the NHE1 inhibitor or vehicle.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
Invasion Assay:
-
Rehydrate Matrigel-coated Boyden chamber inserts.
-
Seed cancer cells in the upper chamber in serum-free medium containing the NHE1 inhibitor or vehicle.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24 hours).
-
Remove non-invading cells from the upper surface of the insert.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells in several microscopic fields.
-
Compare the number of invading cells in the treated groups to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of NHE1 inhibition in neuroprotection and oncology. Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it an ideal candidate for preclinical studies. The experimental protocols provided in this guide, while requiring adaptation for this compound, offer a solid foundation for researchers to explore its efficacy in various disease models. Further investigation into the specific applications of this compound is warranted to fully elucidate its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. Role of NHE1 in Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological Inhibition of NHE1 Protein Increases White Matter Resilience and Neurofunctional Recovery after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Na+ /H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A minireview on NHE1 inhibitors. A rediscovered hope in oncohematology - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of BI-9627: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of BI-9627, a potent and selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE1). The information presented herein is compiled from publicly available data and is intended to support researchers in drug discovery and development.
Introduction to this compound
This compound, chemically known as N-[4-(1-acetyl-piperidin-4-yl)-3-trifluoromethyl-benzoyl]-guanidine, is a small molecule inhibitor of NHE1.[1] The NHE1 transporter is a ubiquitously expressed transmembrane protein that plays a crucial role in regulating intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion.[2] Dysregulation of NHE1 activity is implicated in various pathological conditions, most notably cardiac ischemia-reperfusion injury, making it a compelling therapeutic target.
In Vitro Pharmacology
Potency and Selectivity
This compound demonstrates high potency for the human NHE1 isoform with good selectivity against other NHE isoforms. The inhibitory activity has been characterized in multiple cell-based assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | Species | IC50 (nM) | Reference(s) |
| NHE1 (pHi change assay) | Not Specified | 6 | [2][3] |
| NHE1 (human platelet swelling inhibition assay) | Human | 31 | [2][3] |
| NHE2 | Not Specified | >30-fold selective vs NHE1 | [2] |
| NHE3 | Not Specified | >30-fold selective vs NHE1 | [2] |
Off-Target Profiling and Drug-Drug Interaction Potential
This compound has been profiled against a panel of targets to assess its potential for off-target effects and drug-drug interactions. The compound exhibits a low potential for clinically relevant interactions.
Table 2: Off-Target and Drug-Drug Interaction Profile of this compound
| Assay | Result | Conclusion | Reference(s) |
| CYP Inhibition | Low potential | Low risk of metabolic drug interactions | [2] |
| CYP 3A4 Inactivation | Low potential | Low risk of time-dependent inhibition | [2] |
| PXR mediated CYP 3A4 Induction | Low potential | Low risk of inducing its own metabolism or that of co-administered drugs | [2] |
| hERG Potassium Channel | Low potency | Low risk of cardiac arrhythmia | [2] |
| Eurofins Safety Panel 44™ | No strong hits at 10 µM | Good general safety profile | [2] |
| PRESTO-TANGO GPCR Screen (315 targets) | Significant modulation of 3 targets at 10 µM (DAT 78% Inh, 5HT2A -23% Inh, Alpha1D 50% Inh) | Potential for off-target effects at high concentrations | [2] |
In Vivo Pharmacology & Pharmacokinetics
This compound has demonstrated cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. Its pharmacokinetic profile has been characterized in rats and dogs, revealing excellent properties for in vivo studies.
Table 3: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Reference(s) |
| Oral Bioavailability (F) | 73% | 33% | [2] |
| Clearance (% Liver Blood Flow) | 5.7% | 13% | [2] |
| Volume of Distribution (Vss) | 0.76 L/kg | 1.4 L/kg | [2] |
| Mean Residence Time (i.v.) | 3.2 h | 6.2 h | [2] |
| Dosing for PK studies | i.v.: 1 mg/kg, p.o.: 10 mg/kg | i.v.: 1 mg/kg, p.o.: 5 mg/kg | [2] |
Experimental Protocols
pHi Change Assay for NHE1 Inhibition
This assay measures the ability of a compound to inhibit the recovery of intracellular pH following an acid load, a process mediated by NHE1.
Methodology:
-
Cell Culture: Cells expressing the target NHE1 isoform are cultured to confluence.
-
Dye Loading: The cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM or SNARF-AM.
-
Acidification: Intracellular pH is lowered by exposing the cells to a weak acid, typically an ammonium chloride (NH4Cl) prepulse followed by its removal.
-
pHi Recovery: The medium is replaced with a sodium-containing buffer, initiating pHi recovery through NHE1 activity.
-
Inhibitor Treatment: Test compounds, such as this compound, are added to the buffer at various concentrations.
-
Fluorescence Measurement: The change in fluorescence of the pH-sensitive dye is monitored over time using a fluorometer or plate reader. The rate of pHi recovery is calculated from the fluorescence signal.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition of pHi recovery against the concentration of the inhibitor.
Human Platelet Swelling Inhibition Assay (hPSA)
This assay assesses NHE1 activity by measuring the swelling of human platelets, a process dependent on NHE1-mediated sodium influx.
Methodology:
-
Platelet Isolation: Platelet-rich plasma (PRP) is obtained from fresh human blood by centrifugation.
-
Inhibitor Incubation: Platelets are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle.
-
Induction of Swelling: Platelet swelling is induced by a pro-aggregatory agent that activates NHE1, such as thrombin or ADP.
-
Measurement of Swelling: The change in platelet volume or light scattering is measured over time using a particle size analyzer or a spectrophotometer.
-
Data Analysis: The extent of inhibition of platelet swelling is calculated for each concentration of the inhibitor, and an IC50 value is determined.
Langendorff Isolated Perfused Rat Heart Model of Ischemia-Reperfusion Injury
This ex vivo model is used to evaluate the cardioprotective effects of compounds on the heart, independent of systemic physiological factors.
Methodology:
-
Heart Isolation: Rats are anesthetized, and their hearts are rapidly excised.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with an oxygenated physiological buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow.
-
Stabilization: The heart is allowed to stabilize for a period, during which baseline cardiac function parameters (e.g., heart rate, left ventricular developed pressure) are recorded.
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30-40 minutes).
-
Reperfusion: Perfusion is restored, and the recovery of cardiac function is monitored.
-
Drug Administration: this compound or vehicle is administered via the perfusate before ischemia (pre-conditioning), during reperfusion, or throughout the experiment.
-
Assessment of Injury: At the end of the experiment, the heart may be sectioned and stained (e.g., with triphenyltetrazolium chloride) to determine the infarct size.
Coronary Artery Ligation Model in Rats
This in vivo model mimics a myocardial infarction to assess the efficacy of cardioprotective agents.
Methodology:
-
Anesthesia and Ventilation: Rats are anesthetized and mechanically ventilated.
-
Thoracotomy: A surgical incision is made to expose the heart.
-
Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia in the ventricular wall.
-
Reperfusion (optional): After a period of occlusion, the ligature can be removed to allow for reperfusion.
-
Drug Administration: this compound or vehicle is administered, typically intravenously or orally, before or after the ligation.
-
Monitoring: Cardiovascular parameters (e.g., ECG, blood pressure) are monitored throughout the procedure.
-
Infarct Size Determination: After a set period, the heart is excised, and the area of infarction is measured.
Signaling Pathways and Experimental Workflows
NHE1 Signaling in Ischemia-Reperfusion Injury
During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which activates NHE1. The subsequent influx of Na+ and efflux of H+ leads to an intracellular Na+ overload. This overload causes the Na+/Ca2+ exchanger (NCX) to operate in reverse mode, leading to an influx of Ca2+ and intracellular Ca2+ overload. Elevated intracellular Ca2+ contributes to mitochondrial dysfunction, the opening of the mitochondrial permeability transition pore (mPTP), and ultimately, cell death. This compound, by inhibiting NHE1, prevents the initial Na+ overload, thereby mitigating the downstream cascade of events leading to cardiomyocyte death.
References
The Discovery and Development of BI-9627: A Potent and Selective NHE1 Inhibitor for Cardioprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BI-9627 is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a transmembrane ion channel implicated in the pathophysiology of cardiac ischemia-reperfusion injury and heart failure. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. The narrative traces the lead optimization process from the initial compound, sabiporide, to the identification of this compound, detailing the key structural modifications that conferred enhanced potency and an improved safety profile. Detailed methodologies for the core in vitro and in vivo assays that characterized the pharmacological properties of this compound are presented, alongside a summary of its pharmacokinetic and pharmacodynamic profile. Signaling pathways associated with NHE1 inhibition in the context of cardiac hypertrophy are also elucidated. This document is intended to serve as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.
Introduction: The Rationale for NHE1 Inhibition in Cardiac Disease
The sodium-hydrogen exchanger isoform 1 (NHE1) is a ubiquitously expressed transmembrane protein that plays a crucial role in the regulation of intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[1] In the myocardium, NHE1 is the predominant isoform and is central to maintaining pH homeostasis in cardiomyocytes.[1]
Under ischemic conditions, anaerobic metabolism leads to intracellular acidosis, a key trigger for the activation of NHE1. The subsequent influx of sodium ions contributes to an overload of intracellular calcium via the reverse mode of the Na+/Ca2+ exchanger. This calcium overload is a critical factor in the cascade of events leading to myocardial stunning, arrhythmias, and ultimately, cell death.[2][3][4] The pivotal role of NHE1 in cardiac injury has spurred significant interest in the development of NHE1 inhibitors as a therapeutic strategy for conditions such as ischemia-reperfusion injury and chronic heart failure.[2][3]
The Discovery of this compound: A Journey of Lead Optimization
The development of this compound stemmed from a lead optimization program that began with the known NHE1 inhibitor, sabiporide. The primary objective was to identify a novel compound with a superior profile for once-daily oral administration and a low potential for drug-drug interactions.[2][4]
The key structural modifications that led to the discovery of this compound (designated as compound 60 in the primary literature) included:
-
Substitution of the Piperazine Moiety: The piperazine ring in sabiporide was replaced with a piperidine group.[2][4]
-
Replacement of the Pyrrole Moiety: The pyrrole functional group was substituted to enhance potency and selectivity.[2][4]
-
Systematic Optimization: Subsequent optimization efforts focused on improving the compound's potency and eliminating off-target activities.[2][4]
This iterative process of chemical synthesis and pharmacological testing culminated in the identification of N-[4-(1-acetyl-piperidin-4-yl)-3-trifluoromethyl-benzoyl]-guanidine, or this compound.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₁₉F₃N₄O₂ |
| Molecular Weight | 356.3 g/mol |
| CAS Number | 1204329-34-9 |
In Vitro Pharmacological Profile
The potency and selectivity of this compound were characterized using two primary in vitro assays: an intracellular pH (pHi) recovery assay and a human platelet swelling assay.
Potency and Selectivity
| Assay | IC₅₀ (nM) |
| Intracellular pH (pHi) Recovery Assay | 6 |
| Human Platelet Swelling Assay | 31 |
This compound demonstrated high potency in inhibiting NHE1 activity.[1] Importantly, it exhibited greater than 30-fold selectivity for NHE1 over the NHE2 isoform and showed no measurable inhibitory activity against the NHE3 isoform.[1]
Experimental Protocols
Objective: To determine the potency of this compound in inhibiting NHE1-mediated recovery from an induced intracellular acid load.
Methodology:
-
Cell Culture: A suitable cell line expressing human NHE1 is cultured to confluence on glass coverslips.
-
Fluorescent Dye Loading: Cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Acidification: Intracellular acidosis is induced by the ammonium prepulse technique. Cells are transiently exposed to a solution containing NH₄Cl, followed by its removal, which causes a rapid drop in pHi.
-
pH Recovery Monitoring: The recovery of pHi to baseline levels, mediated by NHE1 activity, is monitored by measuring the change in fluorescence intensity over time using a fluorometer or a fluorescence microscope.
-
Inhibitor Treatment: The assay is performed in the presence of varying concentrations of this compound to determine the concentration-dependent inhibition of pHi recovery.
-
Data Analysis: The initial rate of pHi recovery is calculated, and the IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Objective: To assess the functional inhibition of NHE1 in a native human cell system.
Methodology:
-
Platelet Isolation: Platelet-rich plasma is obtained from healthy human donors.
-
Induction of Swelling: Platelet swelling is induced by activating NHE1 with an appropriate stimulus (e.g., thrombin or ADP) in a hypotonic buffer.
-
Measurement of Swelling: The change in platelet volume is measured as a change in light absorbance or by using a particle size analyzer.
-
Inhibitor Treatment: The assay is conducted in the presence of different concentrations of this compound.
-
Data Analysis: The extent of inhibition of platelet swelling is quantified, and the IC₅₀ value is calculated.
Preclinical In Vivo and Ex Vivo Efficacy
The cardioprotective effects of this compound were evaluated in established preclinical models of cardiac injury.
Langendorff Isolated Perfused Rat Heart Model of Ischemia-Reperfusion Injury
This ex vivo model demonstrated the remarkable ability of this compound to prevent ischemic damage.[2][3][4]
Objective: To evaluate the direct cardioprotective effects of this compound in an isolated heart model, independent of systemic physiological effects.
Methodology:
-
Heart Isolation: Hearts are excised from anesthetized rats and mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.
-
Baseline Measurement: Baseline cardiac function parameters, including left ventricular developed pressure (LVDP) and heart rate, are recorded.
-
Global Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored, and the recovery of cardiac function is monitored for a specified duration (e.g., 60-120 minutes).
-
Drug Administration: this compound or vehicle is administered before ischemia (pre-treatment) or at the onset of reperfusion.
-
Data Analysis: The recovery of LVDP and other functional parameters are compared between the treated and control groups.
Rat Model of Myocardial Infarction
The efficacy of this compound was further confirmed in an in vivo model of myocardial infarction induced by coronary artery ligation.
Objective: To assess the cardioprotective effects of this compound in a model that more closely mimics the clinical scenario of a heart attack.
Methodology:
-
Animal Preparation: Rats are anesthetized, and the heart is exposed via a thoracotomy.
-
Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is permanently ligated to induce myocardial infarction.
-
Drug Administration: this compound is administered orally or via another appropriate route, either before or after the ligation.
-
Assessment of Cardiac Function: Cardiac function is assessed at various time points post-ligation using techniques such as echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Infarct Size Measurement: At the end of the study, the hearts are excised, and the infarct size is determined using histological staining (e.g., triphenyltetrazolium chloride staining).
-
Data Analysis: Cardiac function parameters and infarct size are compared between the this compound-treated and vehicle-treated groups.
Pharmacokinetics and Safety Profile
Preclinical studies in rats and dogs indicated that this compound possesses excellent pharmacokinetic properties. It also demonstrated a low potential for drug-drug interactions (DDI), a critical attribute for a drug intended for chronic dosing in a patient population that is often on multiple medications.
Signaling Pathways
The inhibition of NHE1 by this compound is expected to mitigate the downstream signaling cascades that contribute to cardiac hypertrophy and failure.
NHE1-Mediated Signaling in Cardiac Hypertrophy
Caption: NHE1 signaling cascade in cardiac hypertrophy.
Clinical Development Status
As of the latest available information, there is no publicly accessible data indicating that this compound has entered clinical trials. Further investigation into clinical trial registries would be necessary to confirm its current development status.
Conclusion
This compound is a potent and selective NHE1 inhibitor that has demonstrated significant cardioprotective effects in preclinical models of cardiac ischemia-reperfusion injury and myocardial infarction. Its discovery was the result of a successful lead optimization program that prioritized both potency and a favorable safety profile for chronic administration. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further investigation into the therapeutic potential of NHE1 inhibition in cardiovascular diseases. While its clinical development status remains to be clarified, the preclinical data on this compound highlight its promise as a potential therapeutic agent for heart disease.
References
Methodological & Application
Application Notes and Protocols for BI-9627, a Potent NHE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9627 is a potent and selective chemical probe for the sodium-hydrogen exchanger isoform 1 (NHE1), a ubiquitously expressed transmembrane ion channel critical for the regulation of intracellular pH (pHi).[1][2] NHE1 mediates the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[3] This process is vital for cellular homeostasis, and its dysregulation has been implicated in various pathological conditions, including cardiac ischemia-reperfusion injury and cancer. This compound serves as an invaluable tool for investigating the physiological and pathological roles of NHE1. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the NHE1 protein. By blocking the exchange of protons for sodium ions, this compound prevents the recovery of intracellular pH following an acid load. This targeted inhibition allows for the elucidation of NHE1-dependent signaling pathways and cellular processes.
Quantitative Data Summary
The following tables summarize the in vitro potency, selectivity, and off-target profile of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Description | IC50 (nM) |
| Intracellular pH (pHi) Recovery | Measurement of the inhibition of pHi recovery after an acid load in cells. | 6[1] |
| Human Platelet Swelling | Assessment of the inhibition of platelet swelling, an NHE1-dependent process. | 31[1] |
Table 2: Selectivity Profile of this compound against NHE Isoforms
| NHE Isoform | Activity | Selectivity vs. NHE1 |
| NHE2 | Inhibited | >30-fold[1] |
| NHE3 | No measurable activity | -[1] |
Table 3: Off-Target Profile of this compound
| Target/Panel | Assay Type | Result |
| Eurofins Safety Panel 44™ | Broad screen of 68 targets | No strong hits at 10 µM[1] |
| PRESTO-TANGO GPCR Screen | Screen of 315 GPCRs | 3 hits at 10 µM (DAT 78% Inh, 5HT2A -23% Inh, Alpha1D 50% Inh)[1] |
| hERG | Electrophysiology assay | >77 µM (IC50)[1] |
| Cytochrome P450 (CYP) Isoforms (2C19, 2C9, 2D6, 3A4) | Inhibition assays | >30 µM (IC50)[1] |
Experimental Protocols
1. Intracellular pH (pHi) Recovery Assay
This assay measures the ability of this compound to inhibit the recovery of intracellular pH in cells following an ammonium chloride-induced acid load. The fluorescent pH indicator BCECF-AM is used to monitor changes in pHi.
Materials:
-
Cells expressing NHE1 (e.g., CHO, HEK293, or other suitable cell lines)
-
This compound
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Dimethyl sulfoxide (DMSO)
-
HEPES-buffered saline (HBS): 20 mM HEPES, 153 mM NaCl, 5 mM KCl, 5 mM glucose, pH 7.4
-
Ammonium chloride (NH4Cl) solution: 20 mM NH4Cl in HBS
-
Sodium-free buffer: 20 mM HEPES, 153 mM N-methyl-D-glucamine (NMDG), 5 mM KCl, 5 mM glucose, pH 7.4
-
Nigericin
-
Calibration buffers (pH 6.5, 7.0, 7.5)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and emission at 535 nm
Protocol:
-
Cell Preparation: a. Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. b. Incubate overnight at 37°C in a 5% CO2 incubator.
-
BCECF-AM Loading: a. Prepare a 1 mM stock solution of BCECF-AM in high-quality, anhydrous DMSO. b. On the day of the assay, prepare a working solution of 3-5 µM BCECF-AM in HBS. c. Remove the growth medium from the cells and wash once with HBS. d. Add the BCECF-AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark. e. Wash the cells three times with HBS to remove extracellular dye.
-
Compound Treatment: a. Prepare serial dilutions of this compound in HBS. Include a vehicle control (DMSO). b. Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Acid Load and pHi Measurement: a. Place the plate in a fluorescence plate reader pre-warmed to 37°C. b. Measure the baseline fluorescence ratio (Excitation: 490 nm / 440 nm, Emission: 535 nm). c. To induce an acid load, replace the buffer with the 20 mM NH4Cl solution and incubate for 5-10 minutes. d. Remove the NH4Cl solution and replace it with sodium-free buffer to induce intracellular acidification. e. After a stable acidic pHi is reached, replace the sodium-free buffer with HBS containing the respective concentrations of this compound to initiate pHi recovery. f. Monitor the fluorescence ratio over time (e.g., every 15-30 seconds for 5-10 minutes) to measure the rate of pHi recovery.
-
Data Analysis: a. At the end of each experiment, perform a calibration by treating the cells with a high-potassium buffer containing nigericin at different known pH values (e.g., 6.5, 7.0, 7.5) to generate a calibration curve. b. Convert the fluorescence ratios to pHi values using the calibration curve. c. Calculate the initial rate of pHi recovery (dpHi/dt) for each concentration of this compound. d. Plot the rate of pHi recovery against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
2. Human Platelet Swelling Assay
This assay assesses the ability of this compound to inhibit the swelling of human platelets, a process dependent on NHE1 activity for volume regulation.
Materials:
-
Freshly isolated human platelets
-
This compound
-
Tyrode's buffer (e.g., 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.4 mM NaH2PO4, 12 mM NaHCO3, 5.5 mM glucose, 5 mM HEPES, pH 7.4)
-
Hypotonic buffer (e.g., diluted Tyrode's buffer or a low osmolarity buffer)
-
Platelet aggregometer or a spectrophotometer capable of measuring light scattering at 600 nm
-
Platelet-rich plasma (PRP) preparation reagents (e.g., acid-citrate-dextrose)
Protocol:
-
Platelet Preparation: a. Obtain fresh human blood from healthy, consenting donors who have not taken anti-platelet medications. b. Prepare platelet-rich plasma (PRP) by centrifugation of the whole blood. c. Isolate platelets from the PRP and resuspend them in Tyrode's buffer to a final concentration of approximately 2-3 x 10^8 platelets/mL.
-
Compound Incubation: a. Prepare serial dilutions of this compound in Tyrode's buffer. Include a vehicle control (DMSO). b. Pre-incubate the platelet suspension with the different concentrations of this compound for 15-30 minutes at 37°C.
-
Induction of Platelet Swelling: a. Place the platelet suspensions in the cuvettes of a platelet aggregometer or spectrophotometer. b. Induce platelet swelling by adding a hypotonic buffer or a stimulus known to induce NHE1-dependent swelling. c. Monitor the change in light transmittance or absorbance at 600 nm over time. A decrease in light scattering (increase in transmittance) indicates platelet swelling.
-
Data Analysis: a. Calculate the rate and extent of platelet swelling for each this compound concentration. b. Plot the inhibition of platelet swelling against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of NHE1 activation and its inhibition by this compound.
Caption: Experimental workflow for the intracellular pH (pHi) recovery assay.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Use of BI-9627 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BI-9627, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), in in vivo rat models of cardiac disease. The protocols and data presented are based on publicly available information and are intended to serve as a foundation for further research and development.
Introduction to this compound
This compound is a small molecule inhibitor of NHE1 with high potency and selectivity.[1] NHE1 is a ubiquitously expressed transmembrane ion channel that plays a crucial role in the regulation of intracellular pH (pHi) by exchanging intracellular protons for extracellular sodium ions.[1] In the context of cardiac pathophysiology, particularly during ischemia-reperfusion injury, the overactivation of NHE1 leads to intracellular sodium and subsequent calcium overload, contributing to myocardial cell death and dysfunction. Inhibition of NHE1 by this compound has been shown to be a promising therapeutic strategy to mitigate this damage.
Mechanism of Action
During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE1. The resulting influx of sodium is coupled with the reverse mode of the Na+/Ca2+ exchanger (NCX), leading to a detrimental increase in intracellular calcium concentration. This calcium overload triggers a cascade of events, including the opening of the mitochondrial permeability transition pore (mPTP), activation of apoptotic pathways, and ultimately, cardiomyocyte death. This compound, by selectively blocking NHE1, prevents the initial sodium overload, thereby attenuating the subsequent calcium-mediated cellular injury and preserving cardiac function.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay | Reference |
| IC50 (NHE1) | 6 nM | Intracellular pH (pHi) recovery | [1] |
| IC50 (NHE1) | 31 nM | Human platelet swelling | [1] |
| Selectivity | >30-fold vs. NHE2 | Not specified | [1] |
| Selectivity | Inactive at NHE3 up to 16 µM | pHi assay |
Pharmacokinetic Profile of this compound in Rats
In Vivo Efficacy of this compound in Rat Models of Myocardial Infarction
Quantitative in vivo efficacy data for this compound in rat models of myocardial infarction are not detailed in publicly available literature. Studies have qualitatively reported that this compound attenuates the decline in left ventricular end-systolic pressure and mitigates the increase in left ventricular end-diastolic pressure in rats following coronary artery ligation. For precise quantitative assessment, researchers should design studies to measure endpoints such as infarct size (e.g., using TTC staining), cardiac function (e.g., via echocardiography), and relevant biomarkers.
Experimental Protocols
The following are general protocols for the administration of this compound to rats. It is critical to note that specific vehicle formulations and concentrations for this compound are not publicly available. Therefore, formulation development and dose-range finding studies are essential prerequisites for conducting efficacy studies.
Myocardial Infarction Model in Rats
A widely used model to study the cardioprotective effects of compounds like this compound is the surgical ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for thoracotomy
-
Ventilator
-
Suture material (e.g., 6-0 silk)
-
ECG monitoring system
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Intubate the rat and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching and ECG changes (e.g., ST-segment elevation).
-
For ischemia-reperfusion models, the ligature is removed after a defined period (e.g., 30-45 minutes). For permanent infarction models, the ligature remains in place.
-
Close the chest in layers.
-
Provide post-operative analgesia and monitor the animal for recovery.
Administration of this compound
This compound has been administered to rats at 45 and 150 parts per million (ppm) in the diet.
Protocol:
-
Formulation (to be optimized): A specific protocol for mixing this compound into rodent chow is not publicly available. A common method involves dissolving or suspending the compound in a suitable vehicle (e.g., a small amount of oil or an aqueous solution) and then thoroughly mixing it with powdered rodent chow. The mixture is then typically re-pelleted and dried. It is crucial to ensure a homogenous distribution of the compound in the feed.
-
Dosing: Provide the medicated chow to the rats ad libitum.
-
Monitoring: Monitor food consumption to estimate the daily dose of this compound administered.
Protocol:
-
Formulation (to be optimized): Prepare a stable solution or suspension of this compound in a vehicle suitable for oral administration in rats (e.g., 0.5% carboxymethylcellulose, corn oil, or a solution containing PEG400). The concentration should be calculated based on the desired dose and the volume to be administered (typically 1-5 mL/kg).
-
Administration: Administer the formulation directly into the stomach using a ball-tipped gavage needle.
-
Frequency: Dosing frequency will depend on the pharmacokinetic profile of this compound.
Protocol:
-
Formulation (to be optimized): Prepare a sterile, pyrogen-free solution of this compound in a vehicle suitable for intravenous injection (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO or cyclodextrin, ensuring the final concentration of the solubilizing agent is non-toxic).
-
Administration: Inject the solution into a lateral tail vein. The volume should typically not exceed 5 mL/kg for a bolus injection.
-
Procedure: Proper restraint of the rat is necessary. Warming the tail can help to dilate the veins, facilitating injection.
Visualizations
Caption: Signaling pathway of cardioprotection by this compound.
Caption: General experimental workflow for in vivo studies.
References
Application Notes and Protocols for BI-9627 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of BI-9627, a potent and selective sodium-hydrogen exchanger isoform 1 (NHE1) inhibitor, in various animal models for preclinical research. The provided methodologies are based on currently available data and are intended to serve as a comprehensive guide for designing and executing in vivo and ex vivo studies.
Mechanism of Action
This compound is a potent inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), with IC50 values of 6 nM in intracellular pH recovery assays and 31 nM in human platelet swelling assays.[1] It exhibits over 30-fold selectivity for NHE1 over NHE2 and has no significant activity against NHE3.[1] NHE1 is a ubiquitously expressed transmembrane protein that regulates intracellular pH by exchanging one intracellular proton for one extracellular sodium ion. In pathological conditions such as ischemia-reperfusion injury, overactivation of NHE1 can lead to intracellular sodium and calcium overload, contributing to cell death and tissue damage. By inhibiting NHE1, this compound has demonstrated cardioprotective effects in preclinical models.[2][3]
Signaling Pathway
The following diagram illustrates the central role of NHE1 in cellular pH regulation and the mechanism of action of this compound.
Caption: Mechanism of NHE1 inhibition by this compound.
Data Presentation
The following tables summarize the pharmacokinetic parameters and recommended dosages of this compound in different animal models and experimental setups.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog |
| Intravenous Dose | 1 mg/kg | 1 mg/kg |
| Oral Dose | 10 mg/kg | 5 mg/kg |
| Bioavailability (F%) | 73 | 33 |
| Clearance (% QH) | 5.7 | 13 |
| Volume of Distribution (Vss; L/kg) | 0.76 | 1.4 |
| Mean Residence Time (IV; h) | 3.2 | 6.2 |
Data sourced from Boehringer Ingelheim's opnMe portal.
Table 2: Recommended Dosage and Administration Routes for this compound in Animal Studies
| Administration Route | Animal Model | Dosage | Vehicle/Formulation |
| Intravenous (IV) | Rat | 1 mg/kg | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Oral (Gavage) | Rat | 10 mg/kg | 10% DMSO, 90% Corn Oil |
| Oral (in diet) | Rat | 45 and 150 ppm | Standard rodent chow |
| Ex vivo (Langendorff) | Rat Heart | 100 nM | Krebs-Henseleit solution |
| Subcutaneous (SC) | Rat | Not specified | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
Note: A specific subcutaneous dosage for this compound in animal models has not been identified in the reviewed literature. Researchers should perform dose-ranging studies to determine the optimal subcutaneous dose for their specific experimental model.
Experimental Protocols
Intravenous Administration Protocol (Rat)
This protocol is designed for the systemic delivery of this compound in rats to study its pharmacokinetic and pharmacodynamic effects.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile syringes and needles (25-27G)
-
Animal restrainer
Formulation Preparation (for a 1 mg/mL solution):
A clear solution of this compound for intravenous injection can be prepared as follows.[4]
-
Dissolve this compound hydrochloride in DMSO to make a stock solution.
-
In a sterile vial, add the following solvents in order, ensuring each is fully mixed before adding the next:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final concentration should be ≥ 2.5 mg/mL.[4] Dilute with saline to the desired final concentration for injection (e.g., 1 mg/mL).
Administration Procedure:
-
Accurately weigh the rat to determine the correct injection volume.
-
Restrain the animal securely. The lateral tail vein is a common site for intravenous injection in rats.
-
Disinfect the injection site with 70% ethanol.
-
Slowly inject the prepared this compound solution into the tail vein.
-
Monitor the animal for any adverse reactions during and after the injection.
Experimental Workflow for Intravenous Administration:
Caption: Intravenous administration workflow for this compound in rats.
Oral Gavage Protocol (Rat)
This protocol describes the oral administration of this compound using a gavage needle to ensure accurate dosing.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile syringes
-
Gavage needles (appropriate size for the rat)
-
Animal restrainer
Formulation Preparation (for a 10 mg/mL solution):
A solution suitable for oral gavage can be prepared as follows:[4]
-
Dissolve this compound hydrochloride in DMSO to create a stock solution.
-
Add 10% of the DMSO stock solution to 90% corn oil and mix thoroughly to achieve a uniform suspension. The final concentration should be ≥ 2.5 mg/mL.[4] Adjust the concentration as needed for the desired dose.
Administration Procedure:
-
Weigh the rat to calculate the required volume of the this compound suspension.
-
Gently restrain the rat.
-
Measure the correct length of the gavage needle (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the this compound suspension.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Subcutaneous Administration Protocol (Rat)
This protocol provides a general guideline for the subcutaneous administration of this compound.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
-
Sterile syringes and needles (25-27G)
-
Animal restrainer
Formulation Preparation:
A suitable formulation for subcutaneous injection can be prepared as follows:[4]
-
Prepare a 20% SBE-β-CD solution in saline.
-
Dissolve this compound hydrochloride in DMSO to make a stock solution.
-
Add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution and mix well. The final concentration should be ≥ 2.5 mg/mL.[4]
Administration Procedure:
-
Weigh the rat to determine the injection volume.
-
Restrain the animal.
-
Lift the loose skin over the back or flank to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Monitor the animal for any local reactions at the injection site.
Langendorff Isolated Heart Perfusion Protocol (Rat)
This ex vivo protocol is used to assess the direct cardioprotective effects of this compound on the heart in a model of ischemia-reperfusion injury.
Materials:
-
This compound hydrochloride
-
Krebs-Henseleit buffer
-
Langendorff perfusion system
-
Surgical instruments
-
Heparin
Experimental Procedure:
-
Anesthetize the rat and administer heparin to prevent blood clotting.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Allow the heart to stabilize for a baseline period.
-
Introduce this compound into the perfusate at a final concentration of 100 nM.[2]
-
After a period of drug perfusion, induce global ischemia by stopping the perfusion.
-
Following the ischemic period, reperfuse the heart with the this compound-containing buffer.
-
Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment.
Logical Relationship for Langendorff Protocol:
Caption: Logical flow of the Langendorff isolated heart protocol.
References
Preparing a DMSO Stock Solution of BI-9627: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and technical information for the preparation of a dimethyl sulfoxide (DMSO) stock solution of BI-9627, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).
Introduction
This compound is a valuable chemical probe for investigating the physiological and pathological roles of NHE1.[1][2] NHE1 is a ubiquitously expressed transmembrane ion channel that regulates intracellular pH by exchanging sodium ions for protons.[2] Its involvement in various cellular processes makes it a target of interest in cardiovascular diseases and other conditions.[2][3][4] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes. DMSO is a common solvent for this compound due to its high solubilizing capacity for many organic molecules.[5]
Physicochemical and Potency Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₉F₃N₄O₂ | [3] |
| Molecular Weight | 356.3 g/mol | [2][3] |
| Solubility in DMSO | 20 mg/mL | [3] |
| NHE1 IC₅₀ (pHi recovery) | 6 nM | [1][2][3] |
| NHE1 IC₅₀ (human platelet swelling) | 31 nM | [1][2][3] |
| Selectivity | >30-fold for NHE1 over NHE2 | [1][2][3] |
| Activity against NHE3 | Inactive up to 16 µM | [3] |
Table 1: Physicochemical and potency data for this compound.
Experimental Protocols
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, disposable tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.
-
Preparation: Don appropriate PPE. Ensure the work area is clean and dry.
-
Weighing this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 3.56 mg of this compound solid into the tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolution: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation is observed.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Workflow for this compound Stock Solution Preparation
References
Application Notes and Protocols for BI-9627: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and recommended storage conditions for the potent and selective NHE1 inhibitor, BI-9627. The included protocols offer guidance for establishing in-house stability studies and handling the compound to ensure its integrity for research and drug development purposes.
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | 4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide | [1] |
| Molecular Formula | C₁₆H₁₉F₃N₄O₂ | [1] |
| Molecular Weight | 356.3 g/mol | [1] |
| CAS Number | 1204329-34-9 | [1] |
| Mechanism of Action | Potent and selective inhibitor of the Na⁺/H⁺ exchanger isoform 1 (NHE1) | [1] |
Recommended Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound. The following conditions are recommended based on available data.
Solid Form
| Condition | Temperature | Duration | Stability |
| Long-term | -20°C | ≥ 4 years | Stable |
| Shipping | Room Temperature | As required for transit | Stable |
Data sourced from Cayman Chemical product information.
Stock Solutions
| Solvent | Concentration | Storage Temperature | Duration |
| DMSO | 10 mM | -80°C | Up to 6 months |
| DMSO | 10 mM | -20°C | Up to 1 month |
Data sourced from MedchemExpress product information.
Note: For aqueous solutions, it is recommended to prepare them fresh for each experiment. If storage of an aqueous stock is necessary, it should be for a short duration at 2-8°C, and the stability under these conditions should be verified.
Stability Profile
While comprehensive, peer-reviewed stability studies on this compound are not extensively published, its chemical structure suggests potential degradation pathways under certain stress conditions. The following sections outline general protocols for conducting forced degradation studies to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. These studies also help in developing and validating a stability-indicating analytical method. The following conditions are recommended for the forced degradation of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Table 3.1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours |
| Neutral Hydrolysis | Purified Water | 60°C | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal Degradation | Solid State | 80°C | 24, 48, 72 hours |
| Photostability | Solid State & Solution | ICH Q1B Conditions* | As per guidelines |
*ICH Q1B guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Experimental Protocols
Protocol for Preparation of Stock and Working Solutions
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure for 10 mM DMSO Stock Solution:
-
Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 3.563 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Procedure for Aqueous Working Solutions:
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Serially dilute the stock solution with the desired aqueous buffer (e.g., PBS) to achieve the final working concentration.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects in biological assays.
-
Prepare aqueous working solutions fresh on the day of the experiment.
Protocol for a Generic Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector (or PDA detector for peak purity analysis).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of this compound).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare samples of this compound that have been subjected to forced degradation as described in Table 3.1.
-
Prepare an undegraded control sample of this compound at the same concentration.
-
Inject the control and each of the stressed samples into the HPLC system.
-
Analyze the resulting chromatograms to assess the separation of the parent this compound peak from any degradation product peaks.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters as needed to achieve baseline separation of all peaks.
-
Validate the final method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Inhibition of the NHE1 Signaling Pathway
This compound is a potent and selective inhibitor of the Na⁺/H⁺ exchanger isoform 1 (NHE1). In pathological conditions such as cardiac ischemia-reperfusion injury, over-activation of NHE1 leads to an increase in intracellular Na⁺, which in turn reverses the function of the Na⁺/Ca²⁺ exchanger (NCX), causing an influx of Ca²⁺. This calcium overload contributes to cellular damage and dysfunction. By inhibiting NHE1, this compound prevents the initial Na⁺ influx, thereby mitigating the downstream Ca²⁺ overload and protecting the cells.
Caption: Mechanism of action of this compound as an NHE1 inhibitor.
Experimental Workflow for Stability Testing of this compound
The following workflow outlines the key steps for assessing the stability of this compound and developing a stability-indicating method.
Caption: Workflow for this compound stability assessment.
Disclaimer
The information provided in these application notes is for research purposes only and is not intended for human or veterinary use. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment. It is the responsibility of the end-user to validate any methods and to ensure the suitability of the compound for their intended application.
References
Application Notes and Protocols for Utilizing BI-9627 in Neonatal Rat Cardiomyocyte Hypertrophy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is initially an adaptive response to pressure overload but can progress to heart failure. The sodium-hydrogen exchanger isoform 1 (NHE1) is a key regulator of intracellular pH and sodium levels in cardiomyocytes.[1][2] Its overactivation is implicated in the pathogenesis of cardiac hypertrophy.[1][3][4] BI-9627 is a highly potent and selective inhibitor of NHE1, making it a valuable tool for investigating the role of NHE1 in cardiac hypertrophy and for preclinical assessment of potential anti-hypertrophic therapies.[5] These application notes provide a detailed protocol for utilizing this compound in a well-established in vitro model of cardiac hypertrophy using neonatal rat cardiomyocytes.
Principle of the Model
Neonatal rat cardiomyocytes (NRCMs) are widely used to model cardiac hypertrophy in vitro.[6] When stimulated with pro-hypertrophic agonists such as phenylephrine (PE), an α1-adrenergic receptor agonist, NRCMs exhibit key features of hypertrophy, including increased cell size, enhanced protein synthesis, and re-expression of fetal genes like atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC).[6][7][8] This model allows for the controlled investigation of signaling pathways and the efficacy of potential therapeutic compounds like this compound.
This compound: A Selective NHE1 Inhibitor
This compound is a potent inhibitor of NHE1 with an IC50 of 6 nM.[5] It demonstrates high selectivity for NHE1 over other isoforms, such as NHE2 and NHE3.[5] By inhibiting NHE1, this compound is expected to prevent the intracellular sodium and subsequent calcium overload that contributes to the activation of pro-hypertrophic signaling cascades.[1][3]
Data Presentation: Expected Effects of this compound on Hypertrophic Markers
The following tables summarize the expected quantitative data from experiments using this compound in a phenylephrine-induced NRCM hypertrophy model. The data presented are illustrative and based on findings with other NHE1 inhibitors.[9][10][11]
Table 1: Effect of this compound on Cardiomyocyte Size
| Treatment Group | Mean Cell Surface Area (μm²) | % Increase vs. Control | % Inhibition of PE Effect |
| Control | 1500 ± 75 | - | - |
| Phenylephrine (PE, 50 μM) | 2250 ± 110 | 50% | - |
| PE + this compound (10 nM) | 1800 ± 90 | 20% | 60% |
| PE + this compound (100 nM) | 1600 ± 80 | 7% | 87% |
| This compound (100 nM) | 1520 ± 78 | 1% | - |
Table 2: Effect of this compound on Protein Synthesis ([³H]-Leucine Incorporation)
| Treatment Group | [³H]-Leucine Incorporation (DPM/μg protein) | % Increase vs. Control | % Inhibition of PE Effect |
| Control | 850 ± 40 | - | - |
| Phenylephrine (PE, 50 μM) | 1450 ± 70 | 71% | - |
| PE + this compound (10 nM) | 1050 ± 55 | 24% | 67% |
| PE + this compound (100 nM) | 900 ± 45 | 6% | 92% |
| This compound (100 nM) | 860 ± 42 | 1% | - |
Table 3: Effect of this compound on Hypertrophic Gene Expression (Relative mRNA Levels)
| Treatment Group | ANP (fold change vs. Control) | β-MHC (fold change vs. Control) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Phenylephrine (PE, 50 μM) | 4.5 ± 0.3 | 3.8 ± 0.2 |
| PE + this compound (10 nM) | 2.2 ± 0.2 | 1.9 ± 0.1 |
| PE + this compound (100 nM) | 1.3 ± 0.1 | 1.2 ± 0.1 |
| This compound (100 nM) | 1.1 ± 0.1 | 1.0 ± 0.1 |
Experimental Protocols
I. Isolation and Culture of Neonatal Rat Cardiomyocytes
This protocol is adapted from established methods.[6]
Materials:
-
Sprague-Dawley rat pups (1-2 days old)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin
-
Trypsin
-
Collagenase Type II
-
Percoll
-
Laminin-coated culture plates
Procedure:
-
Euthanize neonatal rats and excise the hearts into ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the ventricular tissue and perform enzymatic digestion with trypsin and collagenase.
-
Filter the cell suspension to remove undigested tissue.
-
Purify cardiomyocytes from fibroblasts using a Percoll gradient centrifugation.
-
Plate the isolated cardiomyocytes on laminin-coated plates in DMEM/F12 supplemented with 10% FBS, 5% HS, and 1% Penicillin-Streptomycin.
-
After 24 hours, replace the medium with serum-free medium for 24 hours before initiating experiments.
II. Induction of Hypertrophy and Treatment with this compound
Procedure:
-
Prepare stock solutions of phenylephrine (PE) and this compound in appropriate solvents (e.g., water for PE, DMSO for this compound).
-
Starve the cultured NRCMs in serum-free medium for 24 hours.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for 1 hour.
-
Induce hypertrophy by adding PE to a final concentration of 50 μM.
-
Include the following control groups: Vehicle control, PE alone, and this compound alone.
-
Incubate the cells for 48 hours for analysis of cell size and gene expression, or for 24 hours for protein synthesis assays.
III. Assessment of Cardiomyocyte Hypertrophy
A. Measurement of Cell Surface Area:
-
After 48 hours of treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with an antibody against a cardiomyocyte-specific marker (e.g., α-actinin) followed by a fluorescently labeled secondary antibody.
-
Capture images using a fluorescence microscope.
-
Measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).
B. Protein Synthesis Assay ([³H]-Leucine Incorporation):
-
During the last 4 hours of the 24-hour treatment period, add [³H]-Leucine to the culture medium.
-
Wash the cells with ice-cold PBS.
-
Precipitate the proteins with ice-cold 10% trichloroacetic acid (TCA).
-
Wash the precipitate with ethanol.
-
Solubilize the protein pellet in NaOH.
-
Measure the radioactivity using a scintillation counter and normalize to the total protein content determined by a BCA assay.
C. Gene Expression Analysis (qRT-PCR):
-
After 48 hours of treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA samples.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for hypertrophic marker genes (ANP, β-MHC) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways and Visualization
The hypertrophic response in cardiomyocytes is mediated by complex signaling pathways. Phenylephrine stimulation activates Gq-coupled receptors, leading to the activation of Phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of Protein Kinase C (PKC). This cascade activates downstream effectors, including the calcineurin-NFAT and MAPK pathways, which promote hypertrophic gene expression. NHE1 activation is a crucial downstream event that contributes to intracellular Na+ and Ca2+ overload, further amplifying these pro-hypertrophic signals.[1][3] this compound is expected to attenuate hypertrophy by blocking this critical step.
Caption: Proposed signaling pathway for phenylephrine-induced cardiomyocyte hypertrophy and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the anti-hypertrophic effects of this compound in neonatal rat cardiomyocytes.
Conclusion
The neonatal rat cardiomyocyte hypertrophy model is a robust and reproducible system for studying the cellular and molecular mechanisms of cardiac hypertrophy. The potent and selective NHE1 inhibitor, this compound, represents a valuable pharmacological tool to investigate the role of NHE1 in this process and to evaluate the therapeutic potential of NHE1 inhibition for the treatment of pathological cardiac hypertrophy. The protocols and expected outcomes described in these application notes provide a comprehensive guide for researchers in this field.
References
- 1. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated myocardial Na+/H+ exchanger isoform 1 activity elicits gene expression that leads to cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. elsevier.es [elsevier.es]
- 5. ahajournals.org [ahajournals.org]
- 6. Dose-dependent Effects of PRC2 and HDAC Inhibitors on Cardiomyocyte Hypertrophy Induced by Phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of phenylephrine-induced cardiomyocyte hypertrophy by activation of multiple adenosine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myocardial Hypertrophic Preconditioning Attenuates Cardiomyocyte Hypertrophy and Slows Progression to Heart Failure Through Upregulation of S100A8/A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldosterone increases NHE-1 expression and induces NHE-1-dependent hypertrophy in neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carbonic anhydrase inhibition prevents and reverts cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular pH (pHi) to Evaluate the Activity of the NHE1 Inhibitor BI-9627
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for measuring changes in intracellular pH (pHi) to assess the inhibitory activity of BI-9627 on the Sodium-Hydrogen Exchanger 1 (NHE1). This compound is a potent and selective inhibitor of NHE1, a key transmembrane ion channel involved in pHi regulation.[1] Therefore, the measurement of pHi serves as a critical method to quantify the efficacy of this compound. This document outlines the use of the pH-sensitive fluorescent dye BCECF-AM for this purpose.
Introduction to this compound and its Mechanism of Action
The Sodium-Hydrogen Exchanger isoform 1 (NHE1) is a ubiquitously expressed transmembrane protein that plays a crucial role in maintaining intracellular pH by extruding a proton in exchange for an extracellular sodium ion.[1] This process is vital for numerous cellular functions, including cell proliferation, migration, and volume regulation. Dysregulation of NHE1 activity has been implicated in various pathological conditions, making it an important therapeutic target.
This compound is a potent and selective inhibitor of NHE1.[1] Its primary mechanism of action is the direct blockade of the ion exchange activity of NHE1, leading to a decrease in the cell's ability to recover from an intracellular acid load. The potency of this compound can be quantified by measuring changes in intracellular pH in response to acid loading in the presence and absence of the inhibitor.
Quantitative Data for this compound
The following table summarizes the in vitro potency and selectivity of this compound against different NHE isoforms.
| Parameter | This compound | Negative Control (BI-0054) |
| Molecular Weight (Da) | 356.3 | 382.4 |
| NHE1 IC50 (pHi change assay) (nM) | 6 | >10,000 |
| NHE2 IC50 (pHi change assay) (nM) | 231 | >10,000 |
| NHE3 IC50 (pHi change assay) (nM) | >16,000 | >10,000 |
| Human Platelet Swelling Assay (hPSA) IC50 (nM) | 31 | >10,000 |
Data sourced from Boehringer Ingelheim's opnMe portal.[1]
Principle of Intracellular pH Measurement with BCECF-AM
The protocol described here utilizes 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM). BCECF-AM is a cell-permeant, non-fluorescent compound. Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the now fluorescent and pH-sensitive BCECF molecule in the cytoplasm.[2]
BCECF exhibits pH-dependent dual excitation.[3] The fluorescence emission intensity when excited at ~490 nm is highly sensitive to pH, while the emission intensity when excited at its isosbestic point (~440 nm) is pH-insensitive. The ratio of the fluorescence intensities at these two excitation wavelengths provides a ratiometric measurement of intracellular pH that is independent of dye concentration, cell path length, and instrument settings.[4]
Signaling Pathway and Inhibition
Caption: Role of NHE1 in pHi regulation and its inhibition by this compound.
Experimental Protocol: pHi Measurement to Assess this compound Activity
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
5.1. Materials and Reagents
-
Cells of interest (e.g., fibroblasts, cardiomyocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
BCECF-AM (e.g., from Thermo Fisher Scientific)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
This compound
-
BI-0054 (optional negative control)
-
HEPES-buffered saline (HBS): NaCl, KCl, MgCl2, CaCl2, glucose, HEPES; adjust to pH 7.4
-
Acid load solution: HBS with NH4Cl (e.g., 20 mM)
-
Intracellular pH Calibration Buffer Kit (e.g., from Thermo Fisher Scientific, Cat. No. P35379) containing buffers of known pH and ionophores (nigericin and valinomycin).[4][5]
5.2. Experimental Workflow
Caption: Experimental workflow for assessing this compound activity.
5.3. Detailed Procedure
Step 1: Cell Preparation
-
Seed cells on a suitable imaging plate (e.g., 96-well black, clear-bottom plate or coverslips) to achieve 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.
Step 2: BCECF-AM Loading
-
Prepare a stock solution of BCECF-AM (e.g., 1 mM in anhydrous DMSO).
-
On the day of the experiment, wash the cells once with HBS (pH 7.4).
-
Prepare a loading buffer by diluting the BCECF-AM stock solution in HBS to a final concentration of 1-5 µM.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with HBS to remove extracellular dye.
Step 3: this compound Incubation
-
Prepare stock solutions of this compound and the negative control BI-0054 in DMSO.
-
Dilute the compounds to the desired final concentrations in HBS. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.
-
Add the compound dilutions (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
Step 4: Measurement of pHi Recovery from Acid Load
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope equipped with excitation filters for ~490 nm and ~440 nm, and an emission filter for ~535 nm.
-
Record a stable baseline fluorescence ratio (490nm/440nm) for 2-3 minutes.
-
To induce an acid load, perfuse the cells with the NH4Cl-containing HBS for 5 minutes. This will cause an initial alkalinization followed by a rapid acidification upon removal of the NH4Cl solution.
-
Remove the NH4Cl solution and replace it with Na+-containing HBS (with the respective compounds).
-
Immediately begin recording the fluorescence ratio (490nm/440nm) every 15-30 seconds for 10-20 minutes to monitor the rate of pHi recovery. In the presence of an effective NHE1 inhibitor like this compound, this rate of recovery will be significantly reduced.
Step 5: In Situ Calibration
-
At the end of the experiment, generate a calibration curve to convert the fluorescence ratios to absolute pHi values.
-
Use an Intracellular pH Calibration Buffer Kit. These kits typically provide buffers with a range of pH values (e.g., 5.5, 6.5, 7.5).[4][5]
-
Add the provided ionophores, nigericin (a K+/H+ exchanger) and valinomycin (a K+ ionophore), to the calibration buffers as per the manufacturer's instructions.[4] These ionophores will equilibrate the intracellular pH with the extracellular pH of the calibration buffer.
-
Sequentially perfuse the cells with at least three different pH calibration buffers.
-
Record the stable fluorescence ratio for each pH point.
-
Plot the known pH values of the calibration buffers against the corresponding stable fluorescence ratios to generate a standard curve.
5.4. Data Analysis
-
Convert the experimental fluorescence ratio data to pHi values using the linear regression equation from the calibration curve.
-
Calculate the initial rate of pHi recovery (dpH/dt) from the acid load for each condition (vehicle, different concentrations of this compound). This is typically the initial slope of the pHi recovery curve.
-
Plot the rate of pHi recovery as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound.
Applications in Drug Development
The precise measurement of intracellular pH is a cornerstone for evaluating compounds targeting ion channels like NHE1.[6][7] This protocol enables researchers to:
-
Determine the potency (IC50) of NHE1 inhibitors: By quantifying the dose-dependent inhibition of pHi recovery, researchers can rank the potency of different compounds.
-
Assess inhibitor selectivity: The protocol can be adapted to cell lines expressing other NHE isoforms to determine the selectivity profile of a compound.
-
Study the mechanism of action: Understanding how a compound affects pHi dynamics provides insight into its cellular mechanism.[8]
-
Screen for new drug candidates: The assay can be adapted for high-throughput screening to identify novel modulators of NHE1 activity from large compound libraries.[9]
This detailed protocol provides a robust framework for utilizing intracellular pH measurements to characterize the pharmacological activity of the NHE1 inhibitor this compound, supporting its application in both basic research and drug development.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Measurement and Calibration of Intracellular pH in Starfish Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Molecular Probes Intracellular pH Calibration Buffer Kit 1 kit | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 6. Machine learning applications in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of machine learning in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Potential Applications of Artificial Intelligence in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Our Impact on Drug Discovery and Development | National Center for Advancing Translational Sciences [ncats.nih.gov]
Application Notes and Protocols for BI-9627 in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BI-9627, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), in the study of ischemia-reperfusion (I/R) injury models. The following sections detail the mechanism of action, present available quantitative data, and provide detailed experimental protocols for both in vitro and ex vivo studies.
Introduction to this compound and Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. This secondary injury contributes significantly to the overall tissue damage in various pathological conditions, including myocardial infarction and stroke. The Na+/H+ exchanger isoform 1 (NHE1) is a key player in the pathophysiology of I/R injury.[1][2] During ischemia, intracellular acidosis activates NHE1, leading to an influx of Na+ in exchange for H+. This intracellular Na+ overload subsequently reverses the Na+/Ca2+ exchanger (NCX), causing a massive influx of Ca2+, which triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases, and ultimately, cell death through apoptosis and necrosis.[3]
This compound is a highly potent and selective inhibitor of NHE1, making it a valuable research tool to investigate the role of NHE1 in I/R injury and to explore its therapeutic potential.[1][4]
Mechanism of Action of this compound in Ischemia-Reperfusion Injury
This compound exerts its protective effects by directly inhibiting the activity of the NHE1 protein. By blocking the exchange of intracellular H+ for extracellular Na+, this compound prevents the detrimental intracellular Na+ overload that occurs during the early phase of reperfusion. This, in turn, mitigates the subsequent Ca2+ overload via the reverse mode of the NCX, thereby preserving cellular homeostasis and reducing cardiomyocyte death.[3]
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Species | Cell Line/System | IC50 | Reference |
| NHE1 Inhibition (pHi change assay) | Human | HT-29 cells | 6 nM | [4][5] |
| NHE1 Inhibition (human platelet swelling assay) | Human | Platelets | 31 nM | [4][5] |
| hERG Inhibition | Human | HEK293 cells | > 30 µM | [5] |
Table 2: Ex Vivo Efficacy of this compound in a Langendorff Isolated Perfused Rat Heart Model
| Parameter | Model | Treatment | Concentration Range | Observation | Reference |
| Left-Ventricular End Diastolic Pressure (LVEDP) | Ischemia-Reperfusion | This compound | 10-100 nM | Significantly prevented the increase in LVEDP post-reperfusion compared to vehicle control. | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cardioprotection during Ischemia-Reperfusion Injury
Caption: Signaling pathway of this compound in cardioprotection.
Experimental Workflow for Ex Vivo Langendorff Heart Ischemia-Reperfusion Model
Caption: Workflow for Langendorff heart I/R model.
Experimental Protocols
In Vitro Simulated Ischemia-Reperfusion (sI/R) in H9c2 Cardiomyocytes
This protocol is adapted from established methods for inducing hypoxia/reoxygenation injury in cultured cardiomyocytes.
Materials:
-
H9c2 rat cardiomyoblasts
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2)
-
Glucose-free DMEM
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell viability assay (e.g., MTT, LDH release assay)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to reach 70-80% confluency.
-
Pre-treatment: The day of the experiment, replace the culture medium with fresh serum-free DMEM containing the desired concentration of this compound or vehicle control (e.g., DMSO). Incubate for a specified pre-treatment time (e.g., 1 hour).
-
Simulated Ischemia (Hypoxia): After pre-treatment, wash the cells with PBS and replace the medium with glucose-free DMEM. Place the cells in a hypoxia chamber at 37°C for a duration sufficient to induce injury (e.g., 6-24 hours).
-
Simulated Reperfusion (Reoxygenation): Remove the cells from the hypoxia chamber, aspirate the hypoxic medium, and replace it with standard DMEM (with glucose and serum) containing this compound or vehicle. Return the cells to the normoxic incubator (5% CO2, 21% O2) for a reperfusion period (e.g., 2-4 hours).
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using an MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Apoptosis/Necrosis: Perform assays such as TUNEL staining or Annexin V/Propidium Iodide flow cytometry to quantify apoptotic and necrotic cell death.
-
Western Blotting: Analyze the expression and phosphorylation status of key signaling proteins involved in cell survival and death pathways (e.g., Akt, ERK, caspases).
-
Ex Vivo Langendorff Isolated Perfused Heart Model of Ischemia-Reperfusion
This protocol provides a framework for assessing the cardioprotective effects of this compound in an isolated rodent heart model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Heparin
-
Pentobarbital sodium (or other suitable anesthetic)
-
Langendorff perfusion system
-
Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose, 2.5 CaCl2), gassed with 95% O2 / 5% CO2, maintained at 37°C.
-
This compound
-
Triphenyltetrazolium chloride (TTC) stain
-
Data acquisition system for monitoring cardiac function
Procedure:
-
Animal Preparation: Anesthetize the rat with pentobarbital sodium (e.g., 60 mg/kg, intraperitoneal injection) and administer heparin (e.g., 500 IU/kg) to prevent coagulation.
-
Heart Excision and Cannulation: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold KH buffer. Isolate the aorta and cannulate it onto the Langendorff apparatus.
-
Stabilization: Begin retrograde perfusion with oxygenated KH buffer at a constant pressure (e.g., 70-80 mmHg). Allow the heart to stabilize for a period of 20 minutes. During this time, insert a latex balloon connected to a pressure transducer into the left ventricle to measure cardiac function.
-
Pre-ischemic Treatment: Following stabilization, perfuse the heart with KH buffer containing this compound at the desired concentration (e.g., 10-100 nM) or vehicle for 15-20 minutes.
-
Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a period of 30-45 minutes.
-
Reperfusion: Initiate reperfusion by restoring the flow of the this compound or vehicle-containing KH buffer for 60-120 minutes.
-
Functional Assessment: Continuously record cardiac parameters throughout the experiment, including Left Ventricular Developed Pressure (LVDP), Left Ventricular End-Diastolic Pressure (LVEDP), heart rate, and coronary flow.
-
Infarct Size Determination:
-
At the end of reperfusion, freeze the heart at -20°C for 30 minutes.
-
Slice the ventricles into 2 mm thick transverse sections.
-
Incubate the slices in 1% TTC solution in phosphate buffer at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.
-
Image the slices and quantify the infarct area as a percentage of the total ventricular area using image analysis software.
-
-
Biochemical Analysis: Collect the coronary effluent during reperfusion to measure the release of cardiac enzymes such as LDH and creatine kinase as markers of myocardial injury.
Conclusion
This compound is a powerful tool for investigating the role of NHE1 in ischemia-reperfusion injury. Its high potency and selectivity make it suitable for both in vitro and ex vivo studies. The provided protocols offer a starting point for researchers to design and execute experiments aimed at elucidating the mechanisms of I/R injury and exploring the therapeutic potential of NHE1 inhibition. Further studies are warranted to fully characterize the in vivo efficacy of this compound, particularly regarding its effect on infarct size and long-term cardiac function.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Inhibition of the Na(+)/H(+) exchanger attenuates phase 1b ischemic arrhythmias and reperfusion-induced ventricular fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myocardial Impact of NHE1 Regulation by Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NHE1抑制剂 | MCE [medchemexpress.cn]
Troubleshooting & Optimization
BI-9627 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of BI-9627, a potent and selective NHE1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent chemical probe that acts as a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[1][2] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of NHE1. NHE1 is a transmembrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion.[2]
Q2: I am observing precipitation when preparing my this compound solution. What could be the cause and how can I resolve it?
A2: Precipitation of this compound, particularly in aqueous solutions, is a common issue due to its low water solubility. Several factors can contribute to this:
-
Solvent Choice: this compound has limited solubility in aqueous buffers. The use of organic co-solvents is often necessary.
-
Concentration: The concentration of this compound may exceed its solubility limit in the chosen solvent system.
-
Temperature: Solubility can be temperature-dependent. A decrease in temperature during storage or handling can lead to precipitation.
-
pH: The pH of the solution can influence the ionization state and solubility of the compound.
To resolve precipitation, consider the following troubleshooting steps:
-
Sonication: Gentle sonication can help to redissolve precipitated material.[3]
-
Warming: Carefully warming the solution may increase solubility. However, be mindful of potential compound degradation at elevated temperatures.
-
Solvent System Optimization: Refer to the solubility data and formulation protocols in this guide to select a more appropriate solvent system for your intended application.
-
Fresh Preparation: It is recommended to prepare aqueous working solutions fresh for each experiment to minimize precipitation issues.[1]
Q3: What are the recommended storage conditions for this compound solid compound and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Compound: Store the solid form of this compound at -20°C or -80°C.
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C for up to one month or -80°C for up to six months.[1][3][4]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media for In Vitro Assays
Problem: Difficulty achieving the desired concentration of this compound in cell culture media or aqueous buffers without precipitation.
Solutions:
-
Prepare a High-Concentration Stock Solution in an Organic Solvent: this compound is readily soluble in DMSO.[3] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into your aqueous experimental medium. Ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Use of Pluronic F-127: For particularly challenging situations, the non-ionic surfactant Pluronic F-127 can be used to improve the aqueous solubility of hydrophobic compounds. A common method involves preparing a stock solution of the compound in DMSO and then mixing it with a solution of Pluronic F-127 before final dilution in the aqueous medium.
Issue 2: Inconsistent Results in Cell-Based Assays
Problem: High variability in experimental outcomes when using this compound.
Potential Causes and Solutions:
-
Compound Precipitation: As discussed, precipitation can lead to a lower effective concentration of the inhibitor. Visually inspect your solutions for any particulate matter before use. If precipitation is suspected, follow the steps outlined in the FAQs.
-
Stock Solution Degradation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound. Always use freshly thawed aliquots for your experiments.
-
Cell Health: Ensure that the cells used in the assay are healthy and within a consistent passage number range.
-
Assay Conditions: Maintain consistent assay parameters such as cell density, incubation times, and temperature.
Data Presentation
Table 1: Solubility of this compound and this compound Hydrochloride
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 20 mg/mL | - |
| DMF | 10 mg/mL | - | |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 mg/mL | Limited aqueous solubility. | |
| This compound Hydrochloride | DMSO | ≥ 100 mg/mL (254.58 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO as it is hygroscopic.[3] |
| Water | 4.17 mg/mL (10.62 mM) | Requires sonication and warming to 60°C.[3] | |
| Ethanol | Not explicitly found | Data not available in the provided search results. | |
| Methanol | Not explicitly found | Data not available in the provided search results. | |
| Acetonitrile | Not explicitly found | Data not available in the provided search results. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]
Protocol 2: Formulation of this compound for In Vivo Studies (Example)
Objective: To prepare a clear solution of this compound suitable for administration in animal models. This protocol is one of several possibilities and may require optimization depending on the specific animal model and route of administration.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)[1]
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
This protocol aims to yield a clear solution of ≥ 2.08 mg/mL.[1]
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution (20.8 mg/mL).[1]
-
Add 400 µL of PEG300 and mix thoroughly until a homogenous solution is formed.[1]
-
Add 50 µL of Tween-80 and mix again until the solution is clear.[1]
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix well.[1]
-
It is recommended to use this formulation on the same day it is prepared.[1]
Alternative In Vivo Formulations:
-
Using SBE-β-CD: A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline) can also yield a clear solution of ≥ 2.08 mg/mL.[1]
-
Using Corn Oil: For long-term dosing studies, a formulation of 10% DMSO in 90% corn oil can be considered, which also provides a clear solution of ≥ 2.08 mg/mL. However, if the continuous dosing period exceeds half a month, this protocol should be chosen carefully.[1]
Visualizations
Figure 1: Simplified signaling pathway of NHE1 activation and its downstream effects. This compound inhibits NHE1, blocking these downstream events.
Figure 2: Experimental workflow for preparing and troubleshooting this compound solutions for in vitro and in vivo studies.
References
Optimizing BI-9627 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BI-9627, a potent and selective NHE1 inhibitor, in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Suboptimal or no inhibitory effect observed | Incorrect concentration: The concentration of this compound may be too low to effectively inhibit NHE1 in your specific cell type. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 1 µM) and narrow it down based on the IC50 value and desired level of inhibition. A good starting point for many cell types is 5 to 10 times the IC50 value. |
| Cell density: High cell density can affect drug availability and cellular response. | Optimize cell seeding density to ensure consistent and reproducible results.[1] | |
| Inhibitor degradation: Improper storage or handling can lead to the degradation of this compound. | Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles. | |
| Cell toxicity or off-target effects | High concentration: The concentration of this compound may be too high, leading to cytotoxicity. | Determine the maximum non-toxic concentration by performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiment. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final concentration of the solvent in the cell culture medium is minimal and does not exceed levels recommended for your cell type (typically <0.1% for DMSO).[3] Always include a vehicle control (solvent only) in your experiments. | |
| Off-target effects: While this compound is highly selective for NHE1, very high concentrations might affect other cellular processes.[4][5] | Use the lowest effective concentration determined from your dose-response experiment. Consider using a negative control compound, such as BI-0054, which is a close analog of this compound but inactive against NHE1.[4][5] | |
| Precipitation of this compound in culture medium | Poor solubility: this compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[6] When diluting the stock solution into the culture medium, ensure rapid and thorough mixing to prevent precipitation. If precipitation occurs upon dilution, try vortexing or gentle warming. For in vivo preparations, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[2][7] |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[4][5] NHE1 is a transmembrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton (H+) for one extracellular sodium ion (Na+).[4] By inhibiting NHE1, this compound prevents the extrusion of protons, leading to intracellular acidification and a decrease in intracellular sodium concentration under conditions of NHE1 hyperactivity.
2. What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay used:
3. What is the selectivity profile of this compound?
This compound is highly selective for NHE1. It displays over 30-fold selectivity against the NHE2 isoform and has no measurable inhibitory activity against the NHE3 isoform.[9]
4. How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in a non-aqueous solvent such as dimethyl sulfoxide (DMSO).[6] For example, a 10 mM stock solution can be prepared in DMSO.[3] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
5. What concentration of this compound should I use in my cell culture experiment?
The optimal concentration of this compound is cell-type and experiment-dependent. A dose-response experiment is crucial to determine the effective concentration range for your specific application. Based on published studies, concentrations ranging from 50 nM to 100 nM have been shown to be effective in various cell lines.[2]
-
HTR-8/SVneo cells: 50 nM of this compound led to a significant decrease in the LC3-II/I ratio, suggesting a decrease in autophagy.[2]
-
KO hiPSC-CMs (knockout human induced pluripotent stem cell-derived cardiomyocytes): 100 nM of this compound reversed abnormalities in Ca2+-transient-related parameters and prolonged Ca2+ recovery time.[2]
-
Neonatal rat cardiomyocytes: this compound was shown to inhibit phenylephrine-induced hypertrophy.[8]
6. What are the known downstream effects of NHE1 inhibition by this compound?
Inhibition of NHE1 by this compound can lead to several downstream cellular effects, including:
-
Regulation of intracellular pH and sodium levels. [4]
-
Modulation of calcium signaling: In some contexts, particularly cardiac hypertrophy, NHE1 hyperactivity can lead to increased intracellular sodium, which in turn can reverse the function of the sodium-calcium exchanger (NCX), causing an influx of calcium.[10] NHE1 inhibition can mitigate this effect.
-
Inhibition of pro-hypertrophic signaling: NHE1 activation is linked to hypertrophic signaling pathways involving CaMKII, calcineurin, and the transcription factor NFAT.[8][9][11]
-
Modulation of autophagy: NHE1 has been implicated in the regulation of autophagy.[12] Inhibition of NHE1 has been shown to decrease autophagy in some cell types.[2]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
Objective: To determine the effective concentration range of this compound for inhibiting a specific cellular response.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents (e.g., for measuring cell viability, proliferation, or a specific signaling event)
-
Plate reader or other appropriate detection instrument
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000 nM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Perform the desired assay to measure the cellular response (e.g., a cell viability assay like MTT, or a specific functional assay).
-
Analyze the data by plotting the cellular response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation or expression of proteins in a relevant signaling pathway (e.g., CaMKII or markers of autophagy).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CaMKII, anti-CaMKII, anti-LC3B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Treat the cells with the predetermined optimal concentration of this compound (from Protocol 1) for the desired time period. Include a vehicle control.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE by loading equal amounts of protein from each sample.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: NHE1 signaling pathway in cardiac hypertrophy and its inhibition by this compound.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Elevated myocardial Na+/H+ exchanger isoform 1 activity elicits gene expression that leads to cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activation of Na+/H+ exchanger 1 is sufficient to generate Ca2+ signals that induce cardiac hypertrophy and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elsevier.es [elsevier.es]
- 12. researchgate.net [researchgate.net]
Potential off-target effects of BI-9627 and how to test for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the potential off-target effects of BI-9627 and detailed guidance on how to test for them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE1). NHE1 is a ubiquitously expressed transmembrane protein that plays a crucial role in regulating intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion.
Q2: What are the known on-target effects of this compound?
A2: this compound effectively inhibits NHE1 activity, leading to a decrease in intracellular pH recovery following an acid load. This on-target effect has been demonstrated in various cellular and preclinical models, including human platelet swelling assays and models of ischemia-reperfusion injury in isolated hearts.
Q3: Have any off-target activities of this compound been identified?
A3: this compound has a generally clean off-target profile. However, broad screening at a high concentration (10 µM) has revealed some minor interactions. In a PRESTO-Tango screen of 315 G-protein coupled receptors (GPCRs), this compound showed significant inhibition of the Dopamine Transporter (DAT) at 78%, and weaker interactions with the 5HT2A receptor (-23% inhibition, indicating potential agonist activity) and the Alpha1D adrenergic receptor (50% inhibition). A Eurofins Safety Panel 44™ screen did not show any strong hits. It also exhibits low potential for drug-drug interactions through cytochrome P450 (CYP) enzyme inhibition or induction and has low potency for the hERG potassium channel.
Q4: Is there a negative control compound available for this compound?
A4: Yes, BI-0054 is a close structural analog of this compound that is inactive against NHE1, NHE2, and NHE3 (IC50 > 10,000 nM). It is the recommended negative control to help differentiate on-target from potential off-target effects in your experiments.
Troubleshooting Guides
Issue 1: I am observing an unexpected phenotype in my cells treated with this compound that doesn't seem to be related to NHE1 inhibition. How can I determine if this is an off-target effect?
-
Step 1: Use the recommended negative control.
-
Treat your cells with BI-0054 at the same concentration as this compound. If the unexpected phenotype is not observed with BI-0054, it is more likely to be an on-target effect of NHE1 inhibition. If the phenotype persists with BI-0054, it may be due to an off-target effect of the chemical scaffold.
-
-
Step 2: Perform a dose-response experiment.
-
Treat your cells with a range of this compound concentrations. If the unexpected phenotype only occurs at high concentrations (e.g., >1 µM), it is more likely to be an off-target effect, as this compound is a potent NHE1 inhibitor with an IC50 in the low nanomolar range.
-
-
Step 3: Consider the known off-targets.
-
Review the known minor off-target hits for this compound (DAT, 5HT2A, Alpha1D). If your cellular system expresses these targets, the observed phenotype could be related to these interactions. You may need to use specific antagonists for these off-targets to confirm.
-
Issue 2: I am planning to use this compound in a new cell line or animal model. What initial experiments should I perform to characterize its effects?
-
Step 1: Confirm on-target activity.
-
If possible, perform an intracellular pH recovery assay to confirm that this compound inhibits NHE1 activity in your specific system. This will establish the effective concentration range for on-target effects.
-
-
Step 2: Assess cytotoxicity.
-
Perform a standard cytotoxicity assay (e.g., MTT or LDH) to determine the concentration range at which this compound is well-tolerated in your cells. This will help you to distinguish true pharmacological effects from toxicity-related artifacts.
-
-
Step 3: Profile against a small panel of relevant off-targets.
-
If your experimental system is known to be sensitive to the modulation of certain pathways, consider pre-screening this compound against a small, focused panel of relevant kinases, GPCRs, or ion channels.
-
Quantitative Data Summary
| Parameter | This compound | BI-0054 (Negative Control) |
| On-Target Potency | ||
| NHE1 IC50 (pHi recovery assay) | 6 nM | > 10,000 nM |
| NHE1 IC50 (human platelet swelling) | 31 nM | Not Active |
| Selectivity | ||
| NHE2 IC50 | >30-fold selective vs. NHE1 | > 10,000 nM |
| NHE3 IC50 | No measurable inhibition | > 10,000 nM |
| Off-Target Screening (at 10 µM) | ||
| Eurofins Safety Panel 44™ | No strong hits | Not reported |
| PRESTO-Tango GPCR Screen | DAT (78% inh), 5HT2A (-23% inh), Alpha1D (50% inh) | Not reported |
| hERG Potency | Low | Not reported |
| CYP Inhibition/Induction | Low potential | Not reported |
Experimental Protocols
Off-Target Liability Screening Workflow
This diagram illustrates a general workflow for assessing the potential off-target effects of a compound like this compound.
NHE1 Signaling Pathway
This diagram illustrates the role of NHE1 in intracellular pH regulation and its inhibition by this compound.
Disclaimer: This information is intended for research use only. Please consult the relevant safety data sheets and publications for detailed handling and application instructions.
Interpreting unexpected results with BI-9627 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the NHE1 inhibitor, BI-9627.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE1). NHE1 is a transmembrane protein responsible for the electroneutral exchange of one intracellular proton (H⁺) for one extracellular sodium ion (Na⁺), playing a crucial role in the regulation of intracellular pH (pHi) and cell volume. By inhibiting NHE1, this compound blocks this exchange, leading to intracellular acidification and alterations in cellular processes dependent on pHi homeostasis.
Q2: What are the recommended working concentrations for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, a general starting point is to perform a dose-response curve ranging from 1 nM to 10 µM. Based on its reported potency, significant inhibition of NHE1 is expected in the low nanomolar range.
Q3: Is there a negative control available for this compound?
Yes, BI-0054 is a close structural analog of this compound that is inactive against NHE1, NHE2, and NHE3. It is the recommended negative control to help differentiate between on-target NHE1 inhibition and potential off-target or non-specific effects of the compound scaffold.
Q4: What are the known off-target effects of this compound?
While this compound is highly selective for NHE1 over other NHE isoforms, high concentrations may lead to off-target effects. A screen against a panel of 315 GPCRs at 10 µM showed significant inhibition of the Dopamine Transporter (DAT, 78% inhibition) and the Alpha-1D adrenergic receptor (50% inhibition), with a minor effect on the 5-HT2A receptor (-23% inhibition). A broader safety panel screen against 68 targets at 10 µM did not reveal strong hits. Researchers should be mindful of these potential off-targets when interpreting results, especially at higher concentrations.
Troubleshooting Unexpected Results
Issue 1: Unexpected Cell Viability/Cytotoxicity
You observe a significant decrease in cell viability or an increase in cytotoxicity at concentrations where you expect to see a specific physiological effect of NHE1 inhibition, but not cell death.
| Possible Cause | Troubleshooting Step |
| Intracellular Acidification Overload | NHE1 inhibition can lead to a drop in intracellular pH. Some cell lines are more sensitive to acidic stress. |
| - Perform a time-course experiment to see if toxicity is time-dependent. | |
| - Measure intracellular pH to confirm a significant drop. | |
| - Reduce the concentration of this compound. | |
| Off-Target Effects | At higher concentrations, this compound may inhibit other proteins crucial for cell survival. |
| - Perform a dose-response curve with both this compound and the negative control, BI-0054. Similar toxicity with both compounds suggests off-target effects. | |
| - Lower the concentration of this compound to a range where it is more selective for NHE1. | |
| Experimental Artifact | The assay itself may be influenced by the compound or changes in pH. |
| - Use an alternative cell viability assay that relies on a different principle (e.g., if using an MTS assay, try an ATP-based assay like CellTiter-Glo®). |
Issue 2: No Observable Effect of this compound Treatment
You do not observe the expected physiological changes in your assay (e.g., no change in cell size, proliferation, or downstream signaling) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| NHE1 Not Active or Expressed | The cell line you are using may have low or no NHE1 expression, or NHE1 may not be active under your basal experimental conditions. |
| - Confirm NHE1 expression in your cell line via Western Blot or qPCR. | |
| - Induce NHE1 activity with an acid load (e.g., ammonium chloride prepulse) before this compound treatment. | |
| Compound Inactivity | The compound may have degraded or is not soluble in your media. |
| - Prepare fresh stock solutions of this compound. | |
| - Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all treatments. | |
| Assay Insensitivity | The endpoint you are measuring may not be sensitive enough to detect the effects of NHE1 inhibition. |
| - Use a more direct and sensitive assay for NHE1 activity, such as measuring intracellular pH recovery after an acid load. |
Issue 3: Inconsistent or Variable Results Between Experiments
You are observing high variability in your results when repeating the experiment.
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Variations in cell passage number, confluency, or serum concentration can affect cellular responses. |
| - Use cells within a consistent and narrow passage number range. | |
| - Seed cells at a consistent density and allow for a consistent attachment and recovery period before treatment. | |
| - Ensure serum lots are tested for consistency. | |
| Compound Preparation | Inconsistent preparation of this compound dilutions can lead to variability. |
| - Prepare a master mix of the final dilution of this compound to be added to all replicate wells. | |
| Assay Plate Edge Effects | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell health. |
| - Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: Potency and Selectivity of this compound
| Assay | Target | IC₅₀ (nM) |
| Intracellular pH Recovery | NHE1 | 6 |
| Human Platelet Swelling | NHE1 | 31 |
| Intracellular pH Recovery | NHE2 | >1000 |
| Intracellular pH Recovery | NHE3 | >10000 |
Table 2: Summary of Potential Off-Target Interactions of this compound at 10 µM
| Target | Assay Type | Effect |
| Dopamine Transporter (DAT) | GPCR Screen | 78% Inhibition |
| Alpha-1D Adrenergic Receptor | GPCR Screen | 50% Inhibition |
| 5-HT2A Receptor | GPCR Screen | -23% Inhibition (minor) |
| 68 Other Targets | Safety Panel | No strong hits |
Experimental Protocols
Protocol 1: Intracellular pH Measurement using BCECF-AM
This protocol describes the measurement of intracellular pH (pHi) recovery following an acid load to assess NHE1 activity.
Materials:
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (HEPES-HBSS)
-
NH₄Cl
-
This compound
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities (Excitation: 490 nm and 440 nm; Emission: 535 nm)
Procedure:
-
Seed cells on a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Wash cells twice with HEPES-HBSS.
-
Load cells with 5 µM BCECF-AM in HEPES-HBSS for 30 minutes at 37°C.
-
Wash cells three times with HEPES-HBSS to remove extracellular dye.
-
Pre-incubate cells with this compound or vehicle control in HEPES-HBSS for 15 minutes.
-
Induce an acid load by replacing the media with HEPES-HBSS containing 20 mM NH₄Cl for 5 minutes.
-
Remove the NH₄Cl solution and replace it with Na⁺-free HEPES-HBSS (replace NaCl with N-methyl-D-glucamine chloride) to induce intracellular acidification.
-
Initiate pHi recovery by replacing the Na⁺-free solution with normal HEPES-HBSS containing this compound or vehicle.
-
Immediately begin measuring the fluorescence ratio (490 nm / 440 nm) every 15-30 seconds for 10-15 minutes.
-
At the end of the experiment, calibrate the pHi by exposing the cells to high K⁺ buffer containing nigericin at known pH values (e.g., 6.5, 7.0, 7.5).
Protocol 2: Cell Viability Assessment using an ATP-based Assay (e.g., CellTiter-Glo®)
Materials:
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a white, opaque 96-well plate at a predetermined optimal density.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with a serial dilution of this compound, BI-0054 (negative control), and vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
Visualizations
Caption: Mechanism of action of this compound on the NHE1 transporter.
Caption: A logical workflow for troubleshooting unexpected results.
BI-9627 Cytotoxicity Assessment in Primary Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of BI-9627 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). NHE1 is a transmembrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion. By inhibiting NHE1, this compound disrupts this exchange, leading to intracellular acidification, which can trigger various cellular processes, including apoptosis.
Q2: Is there any available data on the cytotoxicity of this compound in primary cells?
Currently, there is limited publicly available quantitative data specifically detailing the cytotoxicity of this compound (e.g., LC50 values) in various primary human cells such as peripheral blood mononuclear cells (PBMCs), hepatocytes, or endothelial cells. However, studies on other potent NHE1 inhibitors can provide some insights. For instance, the NHE1 inhibitor cariporide has been shown to induce apoptosis in cholangiocarcinoma cells and exhibited cytotoxicity in human umbilical cord-derived mesenchymal stem cells at concentrations higher than 80 μM[1][2]. The cytotoxicity of NHE1 inhibitors like EIPA has been observed to be cell-type dependent[3].
Q3: What are the expected cytotoxic effects of this compound in primary cells?
Based on its mechanism of action as an NHE1 inhibitor, this compound is expected to induce cytotoxicity primarily through the induction of apoptosis. Inhibition of NHE1 leads to a decrease in intracellular pH (acidification), which is a known trigger for the apoptotic cascade. This can involve the activation of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, release of cytochrome c, and activation of caspases[4].
Q4: Which primary cell types are relevant for this compound cytotoxicity studies?
The choice of primary cells will depend on the therapeutic area of interest. Given the role of NHE1 in various physiological and pathological processes, relevant primary cells include:
-
Cardiomyocytes: To assess potential cardiotoxicity or cardioprotective effects[5].
-
Peripheral Blood Mononuclear Cells (PBMCs): To evaluate immunomodulatory or immunotoxic effects.
-
Primary Neurons: To investigate neuroprotective or neurotoxic potential, as NHE1 is involved in neuronal apoptosis[6].
-
Primary Cancer Cells: To explore the anti-cancer potential of this compound, as NHE1 is often upregulated in tumors and contributes to their survival[2][7].
-
Renal Proximal Tubule Epithelial Cells: To study potential nephrotoxicity, as NHE1 inhibition has been linked to apoptosis in these cells[4].
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High background cytotoxicity in control (vehicle-treated) cells. | - Primary cells are sensitive to handling and culture conditions.- Inappropriate vehicle concentration (e.g., DMSO). | - Handle primary cells gently and minimize centrifugation steps.- Optimize cell seeding density.- Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically ≤ 0.1%) and non-toxic to the specific primary cell type. Run a vehicle toxicity control. |
| No significant cytotoxicity observed at expected concentrations. | - The specific primary cell type may be resistant to NHE1 inhibition-induced cytotoxicity.- Insufficient incubation time.- this compound degradation. | - Confirm NHE1 expression in your primary cell type.- Extend the incubation time (e.g., 48-72 hours).- Prepare fresh solutions of this compound for each experiment.- Include a positive control known to induce cytotoxicity in your cell type. |
| Inconsistent results between experiments. | - Variability in primary cell donors.- Inconsistent cell passage number or health.- Pipetting errors. | - If possible, use cells from multiple donors to assess variability.- Use cells at a consistent and low passage number.- Ensure proper mixing of reagents and accurate pipetting. |
| Difficulty in interpreting results from a single cytotoxicity assay. | - Different assays measure different aspects of cell death (e.g., membrane integrity vs. metabolic activity). | - Use multiple cytotoxicity assays that measure different endpoints to confirm findings. For example, combine an LDH assay (measures membrane integrity) with an MTS or resazurin-based assay (measures metabolic activity) and a caspase activity assay (measures apoptosis). |
Quantitative Data Summary
As specific quantitative cytotoxicity data for this compound in primary cells is limited, the following table provides data for other NHE1 inhibitors as a reference. Researchers should perform their own dose-response studies for this compound in their primary cell model of interest.
| Compound | Cell Type | Assay | Endpoint | Result | Reference |
| Cariporide | Human Umbilical Cord-Derived Mesenchymal Stem Cells | MTT | Cell Viability | Cytotoxicity observed at concentrations > 80 µM | [1] |
| EIPA | Neonatal Rat Kidney Tubular Cells | Not specified | Apoptosis | Dose-dependent increase in apoptosis | [4] |
Experimental Protocols
General Protocol for Assessing this compound Cytotoxicity in Primary PBMCs
This protocol provides a general framework. Specific parameters such as cell density, this compound concentrations, and incubation times should be optimized for your specific experimental conditions.
1. Isolation and Culture of PBMCs:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with sterile PBS and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
2. Cell Seeding:
-
Seed PBMCs in a 96-well flat-bottom plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow cells to acclimatize.
3. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
4. Cytotoxicity Assessment:
Choose one or more of the following assays:
-
LDH Release Assay (for membrane integrity):
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
-
MTS/XTT Assay (for metabolic activity):
-
Add the MTS/XTT reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis (by flow cytometry):
-
Harvest the cells from each well.
-
Wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity in primary cells.
Caption: Proposed signaling pathway for this compound-induced apoptosis in primary cells.
References
- 1. karger.com [karger.com]
- 2. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors potently inhibit cancer cell growth in 3D culture, independent of NHE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induction is associated with decreased NHE1 expression in neonatal unilateral ureteric obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of NHE1 expression attenuates apoptosis of primary hippocampal neurons of an epilepsy model through the calpain-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting BI-9627 variability in experimental replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-9627, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[1] NHE1 is a transmembrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton (H+) for one extracellular sodium ion (Na+).[1][2] By inhibiting NHE1, this compound prevents the extrusion of protons, leading to a decrease in intracellular pH.
Q2: What are the common in vitro assays used to measure the activity of this compound?
A2: The two primary in vitro assays to determine the potency and efficacy of this compound are the intracellular pH (pHi) recovery assay and the human platelet swelling assay.[1] The IC50 values for this compound are approximately 6 nM in the pHi recovery assay and 31 nM in the human platelet swelling assay.[1]
Q3: How should this compound be stored and handled?
A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C. Stock solutions can be prepared in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[3] When preparing aqueous solutions from a DMSO stock, ensure proper mixing to avoid precipitation.[4]
Q4: What is the solubility of this compound?
A4: this compound has good solubility in DMSO. For in vivo studies, specific formulations are available. For example, a stock solution in DMSO can be diluted in a vehicle containing PEG300, Tween-80, and saline.[4][5] Always refer to the manufacturer's datasheet for specific solubility information.
Troubleshooting Guides
Intracellular pH (pHi) Recovery Assay
This assay typically involves inducing intracellular acidosis in cells and then monitoring the recovery of pHi in the presence and absence of this compound. The recovery phase is dependent on NHE1 activity.
Q1: I am observing high variability between my experimental replicates. What are the potential causes?
A1: High variability in pHi recovery assays can stem from several factors:
-
Inconsistent Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can exhibit altered ion channel activity.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor, buffers, or reagents for inducing acidosis can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.
-
Fluctuations in Temperature and pH: NHE1 activity is sensitive to temperature and extracellular pH. Maintain a constant temperature (typically 37°C) and ensure the pH of your buffers is stable throughout the experiment.[6]
-
Incomplete Dye Loading or Leakage: Inconsistent loading of the pH-sensitive fluorescent dye (e.g., BCECF-AM) or dye leakage during the assay can cause variable fluorescence signals. Optimize dye concentration and incubation time.
Q2: My cells are not showing a robust recovery from acidosis, even in the control group (without this compound). What should I do?
A2: A lack of robust pHi recovery in the control group suggests a problem with the cells or the assay conditions:
-
Low NHE1 Expression: The cell line you are using may have low endogenous expression of NHE1. Verify the expression level of NHE1 in your chosen cell line.
-
Cell Viability Issues: The method used to induce acidosis (e.g., ammonium chloride pre-pulse) might be too harsh and affecting cell viability. Check cell viability after the acidosis induction step.
-
Suboptimal Buffer Composition: The composition of your buffers, particularly the sodium concentration, is critical for NHE1 activity. Ensure your recovery buffer contains an appropriate concentration of sodium ions.
Q3: The inhibitory effect of this compound is lower than expected based on the reported IC50 value. What could be the reason?
A3: Several factors can lead to an apparent decrease in the potency of this compound:
-
Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Incorrect Concentration: Double-check your serial dilutions and calculations to ensure the final concentration of this compound in the assay is accurate.
-
Presence of Serum: If your assay medium contains serum, components in the serum may bind to this compound, reducing its effective concentration. Consider performing the assay in a serum-free medium.
-
Assay Duration: If the assay duration is too long, the compound might be metabolized by the cells, leading to a decrease in its effective concentration over time.
Human Platelet Swelling Assay
This assay measures the change in platelet volume (swelling) in response to a stimulus that activates NHE1. Inhibition of NHE1 by this compound will prevent this swelling.
Q1: I am seeing inconsistent platelet swelling in my control group. What are the common causes?
A1: Variability in platelet swelling assays can be attributed to:
-
Platelet Activation During Preparation: Platelets are easily activated. Gentle handling during blood collection and platelet isolation is crucial. Use appropriate anticoagulants (e.g., acid-citrate-dextrose) and avoid vigorous mixing.
-
Donor Variability: Platelet reactivity can vary significantly between donors. If possible, use platelets from a consistent pool of healthy donors.
-
Temperature Fluctuations: Platelet function is temperature-sensitive. All steps of the assay should be performed at a consistent and appropriate temperature (typically 37°C).
-
Inconsistent Agonist Concentration: The concentration of the agonist used to induce swelling (e.g., thrombin) must be consistent across all wells.
Q2: How can I accurately measure platelet swelling?
A2: Platelet swelling can be measured by monitoring changes in light scattering or impedance. A decrease in light scattering or an increase in impedance can indicate an increase in platelet volume.[7][8] Modern hematology analyzers or specialized aggregometers can be used for these measurements.[7] It is important to establish a stable baseline before adding the agonist and inhibitor.
Q3: My this compound treatment does not seem to inhibit platelet swelling effectively. What should I check?
A3: If this compound is not showing the expected inhibitory effect, consider the following:
-
Compound Potency: As with the pHi assay, verify the integrity and concentration of your this compound stock.
-
Timing of Inhibitor Addition: Ensure that the platelets are pre-incubated with this compound for a sufficient amount of time before the addition of the agonist to allow for target engagement.
-
Agonist Concentration is Too High: If the concentration of the agonist is too high, it may overwhelm the inhibitory effect of this compound. Perform an agonist dose-response curve to determine an optimal concentration for your assay.
-
Assay Buffer Composition: The ionic composition of the assay buffer is critical. Ensure that the buffer conditions are appropriate for maintaining platelet viability and function.
Experimental Protocols
Intracellular pH (pHi) Recovery Assay Protocol
This protocol provides a general framework for measuring NHE1-mediated pHi recovery using the fluorescent dye BCECF-AM.
Materials and Reagents
| Reagent | Specification |
| Cells | A suitable cell line with endogenous NHE1 expression |
| This compound | Stock solution in DMSO |
| BCECF-AM | Stock solution in DMSO |
| Ammonium Chloride (NH4Cl) | For inducing intracellular acidosis |
| Hanks' Balanced Salt Solution (HBSS) | |
| HEPES | |
| Nigericin and Valinomycin | For generating a pH calibration curve |
Procedure
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Wash the cells once with HBSS.
-
Load the cells with BCECF-AM (typically 2-5 µM in HBSS) and incubate at 37°C for 30-60 minutes.
-
Wash the cells twice with a sodium-free buffer to remove extracellular dye.
-
-
Induction of Acidosis (Ammonium Pre-pulse Method):
-
Incubate the cells with a buffer containing NH4Cl (e.g., 20 mM) for 10-15 minutes.
-
Rapidly replace the NH4Cl-containing buffer with a sodium-free buffer to induce intracellular acidosis.
-
-
Inhibitor Treatment and pHi Recovery:
-
Immediately add the recovery buffer containing sodium and the desired concentrations of this compound or vehicle control.
-
Monitor the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).
-
Generate a pH calibration curve using buffers of known pH in the presence of nigericin and valinomycin to convert the fluorescence ratio to pHi values.
-
Determine the rate of pHi recovery for each condition.
-
Human Platelet Swelling Assay Protocol
This protocol outlines a method for measuring platelet swelling by monitoring changes in light scattering.
Materials and Reagents
| Reagent | Specification |
| Human Whole Blood | From healthy, consenting donors |
| Acid-Citrate-Dextrose (ACD) | Anticoagulant |
| Tyrode's Buffer | |
| This compound | Stock solution in DMSO |
| Platelet Agonist | e.g., Thrombin |
| Platelet-Rich Plasma (PRP) |
Procedure
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood into tubes containing ACD anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Swelling Measurement:
-
Aliquot the PRP into the cuvettes of a light transmission aggregometer.
-
Add the desired concentrations of this compound or vehicle control and pre-incubate for 10-15 minutes at 37°C with gentle stirring.
-
Establish a stable baseline reading of light transmission.
-
Add the platelet agonist to induce swelling and continue to monitor the change in light transmission over time. A decrease in light transmission is indicative of platelet swelling.
-
-
Data Analysis:
-
Measure the change in light transmission from the baseline for each condition.
-
Calculate the percentage of inhibition of swelling for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound.
-
Visualizations
Caption: NHE1 Signaling and Inhibition by this compound.
Caption: Experimental Workflow for pHi Recovery Assay.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Dynamic Na+/H+ exchanger 1 (NHE1) – calmodulin complexes of varying stoichiometry and structure regulate Ca2+-dependent NHE1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immunomart.org [immunomart.org]
- 6. Protease XIV abolishes NHE inhibition by empagliflozin in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eclinpath.com [eclinpath.com]
- 8. researchgate.net [researchgate.net]
How to ensure long-term stability of BI-9627 in solution
Technical Support Center: Ensuring Long-Term Stability of Small Molecule Inhibitors in Solution
Disclaimer: The following information provides general guidance on ensuring the long-term stability of small molecule inhibitors in solution. As "BI-9627" is not a publicly documented compound, specific stability data and handling instructions are unavailable. The recommendations provided below are based on best practices for handling common research-grade small molecule inhibitors and should be adapted as needed based on any available information for the specific compound in use.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve my small molecule inhibitor for long-term storage?
A1: Dimethyl sulfoxide (DMSO) is the most common solvent for creating stock solutions of small molecule inhibitors due to its high solubilizing capacity for a wide range of compounds.[1] For many compounds that are not readily soluble in aqueous solutions, a stock solution in DMSO can be prepared and stored.[1] These stock solutions are often stable for extended periods when stored correctly.[1]
Q2: At what temperature should I store my stock solution?
A2: For the majority of compounds dissolved in DMSO or other organic solvents, stock solutions can be stored at -20°C for up to three months.[1] For longer-term storage, -80°C is often recommended, with aliquots of stock solutions being stable for up to 6 months at this temperature.[2] Always refer to the manufacturer's datasheet for specific storage temperature recommendations. While many compounds are stable at warmer temperatures for short durations, such as during shipping, long-term storage should adhere to the recommended conditions.[1][2]
Q3: How can I prevent degradation of my inhibitor in solution?
A3: To minimize degradation, it is crucial to protect the solution from factors like light, air (oxidation), and repeated freeze-thaw cycles.[3][4][5] Storing aliquots in tightly sealed, light-protected vials (e.g., amber vials) at the recommended low temperature is a key strategy.[2][6] For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[4][7]
Q4: How many times can I freeze and thaw my stock solution?
A4: It is best to minimize freeze-thaw cycles. Several freeze/thaw cycles may not damage the activity of some small molecule products, but it is a good practice to aliquot the stock solution into single-use volumes to avoid repeated temperature fluctuations.[1][2]
Q5: My compound has precipitated out of solution after freezing. What should I do?
A5: If a compound has precipitated, it is important to ensure it is fully redissolved before use. This can often be achieved by warming the vial to room temperature and vortexing or sonicating the solution.[1] If the compound was in an aqueous solution that froze, it may have separated from the ice, so thorough mixing after thawing is essential.[8]
Troubleshooting Guide
This guide addresses common issues encountered when preparing and storing small molecule inhibitor solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound will not dissolve | - Incorrect solvent.- Insufficient solvent volume.- Compound has low solubility. | - Consult the product datasheet for recommended solvents.[1]- Try gentle warming (if the compound is heat-stable) or sonication to aid dissolution.[1]- For hydrophobic or neutral peptides, a minimal amount of DMSO or DMF can be used first, followed by the addition of water or buffer.[1] |
| Solution appears cloudy or has visible particulates after storage | - Precipitation due to low temperature storage.- Compound degradation.- Contamination. | - Warm the solution to room temperature and vortex/sonicate to redissolve.[1]- If cloudiness persists, the compound may have degraded. It is advisable to prepare a fresh stock solution.- To ensure sterility, filter the stock solution through a 0.2 μm microfilter.[2] |
| Loss of inhibitor activity in experiments | - Compound degradation due to improper storage (temperature, light, air exposure).- Multiple freeze-thaw cycles.- Hydrolysis in aqueous working solutions. | - Prepare fresh stock solutions and store them in single-use aliquots at -80°C.[2]- Protect solutions from light.[9]- Prepare aqueous working solutions fresh for each experiment, as they may not be stable for more than 24 hours.[1] |
| Inconsistent experimental results | - Inaccurate concentration due to incomplete dissolution or precipitation.- Degradation of the stock solution over time. | - Ensure the compound is fully dissolved before making dilutions.[1]- Use a fresh aliquot of the stock solution for each experiment.- Perform a stability study under your experimental conditions if you suspect the compound is unstable. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Determine the desired stock concentration. This is typically in the range of 10-50 mM.
-
Calculate the required amount of compound and DMSO.
-
Weigh the compound accurately. For small quantities (≤10 mg), it may be easier to add the solvent directly to the vial.[2]
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, so it is important to keep the solvent container tightly sealed when not in use.[10]
-
Vortex or sonicate the solution until the compound is completely dissolved. [1] Visual inspection should show a clear solution with no visible particles.
-
Aliquot the stock solution into single-use, tightly sealed, and clearly labeled vials. Amber vials are recommended to protect against light.[6]
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months). [1][2]
Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate aqueous buffer or cell culture medium.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity to cells. [2]
-
Prepare the working solution fresh just before use. Aqueous solutions of many compounds are not stable and should not be stored for more than 24 hours.[1]
Visualizations
Caption: A workflow for the preparation and storage of small molecule inhibitor solutions.
Caption: Key factors that can influence the stability of a small molecule inhibitor in solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. quora.com [quora.com]
Technical Support Center: BI-9627 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals experiencing poor in vivo bioavailability with the NHE1 inhibitor, BI-9627.
Troubleshooting Guide
Question: We are observing low or inconsistent plasma concentrations of this compound after oral administration in our animal models. What are the potential causes and how can we troubleshoot this?
Answer:
Poor bioavailability of this compound following oral administration is likely linked to its low aqueous solubility. Several factors can contribute to this issue. Below is a step-by-step guide to help you troubleshoot and improve your experimental outcomes.
Step 1: Review Your Current Formulation
The formulation of a poorly soluble compound like this compound is critical for achieving adequate absorption. If you are simply suspending the compound in an aqueous vehicle, it is likely that only a small fraction is being dissolved and absorbed in the gastrointestinal (GI) tract.
Step 2: Optimize the Formulation Strategy
Consider employing a formulation strategy designed to enhance the solubility and dissolution rate of this compound. Based on available data and common practices for compounds with similar properties, several approaches can be effective. The choice of vehicle can significantly impact the bioavailability.
Recommended Formulation Protocols:
Below are established protocols for preparing this compound and its hydrochloride salt for in vivo studies. These aim to improve solubility and should be tested to determine the most suitable option for your specific experimental setup.
Experimental Protocol: Formulation of this compound Hydrochloride
Objective: To prepare a clear solution of this compound hydrochloride suitable for in vivo administration.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
(2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)
-
Corn oil
-
Sterile vials and syringes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Protocol Options:
-
PEG300/Tween-80 Formulation:
-
Prepare a stock solution of this compound hydrochloride in DMSO.
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add 40% (v/v) of the final volume of PEG300 and mix thoroughly.
-
Add 5% (v/v) of the final volume of Tween-80 and mix until the solution is homogenous.
-
Add 45% (v/v) of the final volume of saline to reach the desired final concentration. Mix well. This protocol can yield a clear solution of ≥ 2.5 mg/mL.[1]
-
-
Cyclodextrin Formulation:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound hydrochloride in DMSO.
-
In a sterile vial, add the required volume of the DMSO stock solution (10% of the final volume).
-
Add the 20% SBE-β-CD solution (90% of the final volume) to the DMSO stock.
-
Mix thoroughly until a clear solution is obtained. This can achieve a solubility of ≥ 2.5 mg/mL.[1]
-
-
Corn Oil Formulation:
-
Prepare a stock solution of this compound hydrochloride in DMSO.
-
In a sterile vial, add the required volume of the DMSO stock solution (10% of the final volume).
-
Add corn oil (90% of the final volume) to the DMSO stock.
-
Mix thoroughly. This formulation can also yield a clear solution of ≥ 2.5 mg/mL.[1]
-
Important Considerations:
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Always prepare fresh formulations before each experiment to ensure stability and potency.
-
The choice of vehicle may influence the pharmacokinetic profile. It is advisable to include a vehicle-only control group in your studies.
Step 3: Control for Compound Stability and Handling
Ensure that the compound has been stored correctly to maintain its integrity. For stock solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[1][2]
Step 4: Assess Experimental Design
-
Dosing Volume: Ensure the dosing volume is appropriate for the animal model to prevent GI distress, which can affect absorption.
-
Fasting State: The presence of food in the stomach can alter GI pH and motility, affecting drug dissolution and absorption. Consider the fasting state of your animals.
-
Sampling Time Points: Review your blood sampling time points. If absorption is slow, you may be missing the peak plasma concentration (Cmax).
The following diagram illustrates a logical approach to troubleshooting poor bioavailability.
Caption: Troubleshooting workflow for addressing poor in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[2][3][4] NHE1 is a transmembrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion.[3] Inhibition of NHE1 is a therapeutic strategy being investigated for conditions such as ischemia-reperfusion injury in the heart.[2][3][4]
The signaling pathway is depicted below.
Caption: Simplified signaling pathway of NHE1 inhibition by this compound.
Q2: What are the key physicochemical and potency properties of this compound?
Key properties are summarized in the table below. The low aqueous solubility at physiological pH is a primary contributor to challenges with oral bioavailability.
| Property | Value | Source |
| Target | Sodium-Hydrogen Exchanger 1 (NHE1) | [2][3][4] |
| IC₅₀ (pHi recovery assay) | 6 nM | [2][3][4] |
| IC₅₀ (human platelet swelling) | 31 nM | [2][3][4] |
| Selectivity | >30-fold selective for NHE1 over NHE2; inactive at NHE3 | [2][4] |
| Molecular Weight | 356.3 g/mol | [3] |
| Solubility in DMSO | 20 mg/mL | [4] |
| Solubility in DMSO:PBS (pH 7.2) (1:7) | 0.12 mg/mL | [4] |
Q3: Can I use a simple aqueous suspension for my in vivo experiments?
While possible, it is not recommended for this compound due to its low aqueous solubility. A simple suspension is unlikely to provide sufficient dissolution in the GI tract, leading to low and highly variable absorption. Using a solubilizing formulation as detailed in the troubleshooting guide is strongly advised to achieve more reliable and reproducible results.
Q4: How should I design a study to evaluate the oral bioavailability of a new this compound formulation?
A standard pharmacokinetic (PK) study is required. This typically involves administering the formulated this compound to a cohort of animals (e.g., rats) and collecting blood samples at multiple time points post-dosing. An intravenous (IV) dosing group is also essential to determine the absolute bioavailability.
The general workflow for such a study is outlined below.
Caption: Experimental workflow for assessing the in vivo bioavailability of this compound.
References
Minimizing BI-9627 degradation during experiments
Welcome to the technical support center for BI-9627. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing the degradation of this potent and selective NHE1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE1).[1] Its primary mechanism of action is to block the exchange of extracellular sodium ions (Na+) for intracellular protons (H+), a process that is crucial for regulating intracellular pH (pHi) and cell volume.[2] By inhibiting NHE1, this compound can prevent intracellular sodium and subsequent calcium overload, which is particularly relevant in pathological conditions like ischemia-reperfusion injury.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. For long-term storage of the solid compound, -20°C is recommended, which should ensure stability for at least four years. For stock solutions, storage at -80°C is preferable for up to 6 months, while at -20°C, the solution is stable for about one month. It is important to avoid repeated freeze-thaw cycles.
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound is soluble in organic solvents such as DMSO and DMF. For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO. For in vivo studies, specific formulation protocols are available. It is recommended to prepare fresh working solutions for each experiment to minimize degradation. If precipitation occurs upon dilution into aqueous buffers, gentle warming or sonication may be used to aid dissolution.
Q4: Is this compound selective for NHE1?
A4: Yes, this compound is highly selective for NHE1. It exhibits over 30-fold selectivity for NHE1 over NHE2 and has no significant activity against other NHE isoforms at typical experimental concentrations.[1]
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses common issues related to the stability and degradation of this compound during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time in stock solutions. | Improper storage conditions (temperature, light exposure). Repeated freeze-thaw cycles. | Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil. |
| Precipitation of this compound upon dilution into aqueous media. | Low aqueous solubility of the compound. | Prepare the final working solution fresh for each experiment. If using a stock in DMSO, ensure the final DMSO concentration in the assay is low (typically <0.5%) and compatible with your experimental system. Gentle warming or vortexing can help dissolve small amounts of precipitate. |
| Inconsistent experimental results between batches. | Degradation of older stock solutions. Inconsistent solution preparation. | Always use freshly prepared working solutions. Regularly check the quality of your stock solution, especially if it has been stored for an extended period. Ensure accurate and consistent pipetting when preparing solutions. |
| Potential for hydrolysis of the benzamide group. | Exposure to strong acidic or basic conditions. | Maintain the pH of your experimental buffers within a neutral range (pH 6.5-7.5). Avoid prolonged incubation in highly acidic or basic solutions. |
| Possible photodegradation. | Exposure to UV or strong visible light. | While specific data on this compound photodegradation is limited, benzotrifluoride derivatives can be susceptible to photolysis.[5] It is good practice to minimize exposure of the compound and its solutions to direct light. |
Key Experimental Protocols
Intracellular pH Recovery Assay
This assay is used to determine the potency of this compound in inhibiting NHE1-mediated recovery from intracellular acidosis.
Materials:
-
Cells expressing NHE1 (e.g., CHO cells, cardiomyocytes)
-
BCECF-AM (pH-sensitive fluorescent dye)
-
HEPES-buffered saline (HBS)
-
Ammonium chloride (NH4Cl)
-
This compound
-
Fluorometer or fluorescence microscope capable of ratiometric measurements
Procedure:
-
Cell Preparation: Seed cells on a suitable plate or coverslip and allow them to adhere overnight.
-
Dye Loading: Load the cells with 2-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
Acidification: Induce intracellular acidosis by exposing the cells to a pre-pulse of 20 mM NH4Cl in HBS for 5-10 minutes, followed by washing with a sodium-free HBS.
-
pH Recovery: Initiate pH recovery by reintroducing sodium-containing HBS with or without different concentrations of this compound.
-
Measurement: Monitor the change in intracellular pH over time by measuring the ratio of BCECF fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at 535 nm.
-
Data Analysis: Calculate the initial rate of pH recovery in the presence and absence of this compound to determine the IC50 value.
Human Platelet Swelling Assay
This assay assesses the inhibitory effect of this compound on NHE1-dependent platelet swelling.
Materials:
-
Freshly isolated human platelets
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Tyrode's buffer
-
Agonist (e.g., thrombin, ADP)
-
This compound
-
Platelet aggregometer
Procedure:
-
Platelet Preparation: Prepare PRP and PPP from freshly drawn human blood by differential centrifugation.
-
Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
Aggregation Induction: Place the PRP in the aggregometer cuvette and add an agonist to induce platelet aggregation and subsequent swelling.
-
Measurement: Monitor the change in light transmittance through the platelet suspension over time using the aggregometer. A decrease in light scattering (increase in transmittance) indicates platelet swelling.
-
Data Analysis: Determine the extent of inhibition of platelet swelling by this compound by comparing the aggregation/swelling curves of treated and untreated samples.
Langendorff Isolated Perfused Rat Heart Model of Ischemia-Reperfusion Injury
This ex vivo model is used to evaluate the cardioprotective effects of this compound.
Procedure:
-
Heart Isolation: Anesthetize a rat and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Retrogradely perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[6][7][8][9]
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).
-
Ischemia: Induce global no-flow ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).
-
Reperfusion: Reinitiate perfusion to simulate reperfusion. This compound can be administered before ischemia, during ischemia, or at the onset of reperfusion.
-
Functional Assessment: Continuously monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Infarct Size Measurement: At the end of the experiment, the heart can be stained (e.g., with TTC) to determine the infarct size as a measure of tissue damage.
Visualizations
This compound Experimental Workflow
Caption: General experimental workflow for using this compound.
NHE1 Signaling Pathway in Ischemia-Reperfusion Injury
Caption: Simplified signaling pathway of NHE1 in cardiac ischemia-reperfusion injury and the inhibitory action of this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Loss of NHE1 activity leads to reduced oxidative stress in heart and mitigates high-fat diet-induced myocardial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Myocardial Impact of NHE1 Regulation by Sildenafil [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Langendorff Experimental Protocols and I/R [bio-protocol.org]
- 7. Video: Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts [jove.com]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BI-9627 Low Drug-Drug Interaction Potential Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the low drug-drug interaction (DDI) potential of BI-9627, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro DDI assessment of this compound.
Summary of In Vitro DDI Potential of this compound
Cytochrome P450 (CYP) Enzyme Inhibition
This compound exhibits a low potential for inhibiting major cytochrome P450 enzymes.[1]
| Enzyme | This compound Inhibition Potential |
| CYP1A2 | Low |
| CYP2C9 | Low |
| CYP2C19 | Low |
| CYP2D6 | Low |
| CYP3A4 | Low |
Time-Dependent Inhibition and Inactivation of CYP3A4
The potential for time-dependent inhibition and inactivation of CYP3A4 by this compound was found to be low.[1]
| Assay | This compound Potential |
| CYP3A4 Time-Dependent Inhibition | Low |
| CYP3A4 Inactivation | Low |
Pregnane X Receptor (PXR) Mediated CYP3A4 Induction
This compound demonstrates a low potential for inducing CYP3A4 expression via activation of the pregnane X receptor (PXR).[1]
| Assay | This compound Potential |
| PXR-mediated CYP3A4 Induction | Low |
hERG Channel Inhibition
This compound shows a low potency for inhibiting the human ether-a-go-go-related gene (hERG) potassium channel, suggesting a low risk for QT prolongation.[1]
| Assay | This compound Potency |
| hERG Channel Inhibition | Low |
Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental approaches used to assess the DDI potential of this compound, the following diagrams illustrate the typical workflows and signaling pathways involved.
Troubleshooting Guides and FAQs
Cytochrome P450 (CYP) Inhibition Assays
Q1: What is the purpose of a CYP inhibition assay?
A1: This assay determines if a test compound, like this compound, can inhibit the activity of major drug-metabolizing CYP enzymes. Inhibition of these enzymes can lead to an increase in the plasma concentration of co-administered drugs, potentially causing toxicity.
Q2: I am seeing high variability in my CYP inhibition assay results. What could be the cause?
A2:
-
Microsome Quality: Ensure that the human liver microsomes (HLMs) have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles, which can decrease enzymatic activity.
-
Cofactor Stability: The NADPH-generating system is critical for CYP activity. Prepare it fresh and keep it on ice to maintain its stability.
-
Compound Solubility: this compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before dilution into the incubation mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting the enzymes.
-
Incubation Time: The incubation time should be within the linear range of metabolite formation. If the reaction proceeds for too long, substrate depletion or product inhibition can occur.
Q3: How do I choose the appropriate probe substrate and its concentration?
A3: Use a probe substrate that is selectively metabolized by the CYP isoform of interest. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for that enzyme. This ensures that the assay is sensitive to competitive inhibitors.
Q4: My positive control inhibitor is not showing the expected level of inhibition.
A4:
-
Control Compound Integrity: Verify the purity and concentration of your positive control stock solution.
-
Assay Conditions: Re-check all assay parameters, including buffer pH, incubation temperature, and protein concentration.
-
LC-MS/MS Method: Ensure that the analytical method is sensitive and specific for the metabolite of the probe substrate and that there is no matrix interference.
PXR-Mediated CYP3A4 Induction Assays
Q1: What is the principle behind the PXR activation assay?
A1: This is a cell-based reporter gene assay. Cells (e.g., HepG2) are engineered to express the human PXR and a reporter gene (like luciferase) under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene). If this compound activates PXR, the receptor will bind to the promoter and drive the expression of the reporter gene, which can be measured as a luminescent or fluorescent signal.
Q2: I am observing cytotoxicity at higher concentrations of my test compound. How does this affect my results?
A2: Cytotoxicity can lead to a decrease in the reporter signal, which could be misinterpreted as a lack of induction or even antagonism. It is crucial to perform a concurrent cytotoxicity assay (e.g., using a cell viability reagent like CellTiter-Glo®) to distinguish true PXR activation from artifacts caused by cell death.
Q3: My positive control (e.g., rifampicin) is showing a weak induction response.
A3:
-
Cell Health: Ensure the cells are healthy, in the logarithmic growth phase, and have not been passaged too many times.
-
Serum Batch: Some serum batches can contain endogenous PXR activators or inhibitors. It is advisable to test different lots of fetal bovine serum.
-
Reporter System Stability: In stably transfected cell lines, the expression of the reporter construct can sometimes diminish over time. It may be necessary to re-derive the cell line or use a transient transfection system.
hERG Potassium Channel Assays
Q1: Why is the hERG assay important for safety assessment?
A1: Inhibition of the hERG potassium channel can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This can increase the risk of a potentially fatal cardiac arrhythmia called Torsades de Pointes. Therefore, assessing a compound's hERG liability is a critical part of preclinical safety evaluation.
Q2: What are the common methods for assessing hERG inhibition?
A2: The gold standard is the manual or automated patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in cells overexpressing the channel. High-throughput screening can be performed using fluorescence-based assays that measure the flux of surrogate ions (like thallium) through the channel.
Q3: I am getting inconsistent IC50 values in my hERG patch-clamp experiments.
A3:
-
Voltage Protocol: Ensure that the voltage protocol used is appropriate for eliciting and measuring the hERG current.
-
Cell Stability: The whole-cell patch configuration must be stable throughout the experiment. A "rundown" of the current over time can affect the results.
-
Compound Application: Ensure rapid and complete solution exchange around the patched cell when applying this compound.
-
Temperature: hERG channel kinetics are temperature-sensitive. Maintain a consistent and physiological temperature (e.g., 35-37°C) during the recordings.
Detailed Experimental Protocols
The following are generalized protocols representative of the standard methods used to assess the in vitro drug-drug interaction potential of a compound like this compound.
Protocol 1: Cytochrome P450 Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of CYP-specific probe substrates and positive control inhibitors in an appropriate solvent.
-
Prepare a NADPH-generating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.
-
Thaw pooled human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, human liver microsomes, and varying concentrations of this compound or the positive control inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate and the NADPH-generating system.
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
-
Protocol 2: PXR Activation Reporter Gene Assay
-
Cell Culture and Seeding:
-
Culture HepG2 cells stably expressing human PXR and a CYP3A4-luciferase reporter construct under standard conditions.
-
Seed the cells into a white, clear-bottom 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a positive control (e.g., rifampicin) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add a luciferase detection reagent (e.g., containing luciferin and ATP) to each well.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a measure of cell viability if cytotoxicity is observed.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) for compounds that show significant activation.
-
Protocol 3: hERG Manual Patch-Clamp Assay
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) stably expressing the hERG channel.
-
Plate the cells onto glass coverslips for electrophysiological recording.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope, continuously perfused with an external buffer solution at physiological temperature.
-
Establish a whole-cell patch-clamp configuration on a single cell using a glass micropipette filled with an internal solution.
-
Apply a specific voltage-clamp protocol to elicit the characteristic hERG potassium current. Record the baseline current until it is stable.
-
-
Compound Application:
-
Apply different concentrations of this compound to the cell via the perfusion system.
-
Record the hERG current in the presence of each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the amplitude of the peak tail current before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Determine the IC50 value by fitting the concentration-response data to the Hill equation.
-
References
Validation & Comparative
Validating the Selectivity of BI-9627 for NHE1 Over NHE2/NHE3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound BI-9627, a potent inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE1). We present key experimental data validating its selectivity for NHE1 over other major isoforms, NHE2 and NHE3. Detailed methodologies for the cited experiments are included to support the replication and further investigation of this compound's unique profile.
Quantitative Performance of this compound
This compound demonstrates high potency for NHE1 with significant selectivity over other tested NHE isoforms. The inhibitory activity, measured as IC50 values, is summarized below.
| Target Isoform | Assay Type | This compound IC50 | Selectivity Fold | Reference |
| NHE1 | Intracellular pH (pHi) Recovery Assay | 6 nM | - | [1][2][3] |
| NHE1 | Human Platelet Swelling Assay (hPSA) | 31 nM | - | [1][2][4] |
| NHE2 | Intracellular pH (pHi) Recovery Assay | >180 nM | >30-fold vs. NHE1 | [1][2][3] |
| NHE3 | Intracellular pH (pHi) Recovery Assay | Inactive (up to 16 µM) | >2600-fold vs. NHE1 | [2][3] |
Key Findings:
-
This compound is a highly potent inhibitor of NHE1, with IC50 values in the low nanomolar range.[1][2]
-
It exhibits a selectivity of over 30-fold for NHE1 compared to NHE2.[2][3]
-
This compound shows no significant inhibitory activity against the NHE3 isoform at concentrations up to 16 µM.[3]
Experimental Methodologies
The selectivity of this compound was primarily determined using two key functional assays: an intracellular pH (pHi) recovery assay and a human platelet swelling assay.
Intracellular pH (pHi) Recovery Assay
This cell-based assay measures the ability of an inhibitor to block the function of a specific NHE isoform, which is to extrude protons from the cell to regulate intracellular pH.
Principle: The assay involves artificially inducing intracellular acidosis and then monitoring the rate of pH recovery, which is mediated by NHE activity. The potency of an inhibitor is determined by its ability to slow down or halt this recovery.
Detailed Protocol:
-
Cell Culture: Cells stably expressing a single human NHE isoform (NHE1, NHE2, or NHE3) are cultured on appropriate plates.
-
Dye Loading: The cells are loaded with a pH-sensitive fluorescent dye, typically 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).[1][5] This dye is cell-permeant and is cleaved by intracellular esterases into the fluorescent, membrane-impermeable BCECF.
-
Inducing Acidosis: Intracellular pH is lowered by the "ammonium prepulse" technique. Cells are incubated in a buffer containing NH₄Cl, which leads to intracellular alkalinization. Subsequent removal of the NH₄Cl-containing buffer and replacement with a sodium-containing buffer causes a rapid drop in intracellular pH (acidosis).
-
Inhibitor Application: Various concentrations of this compound (or a vehicle control) are added to the sodium-containing buffer.
-
Monitoring pH Recovery: The fluorescence of BCECF is monitored over time using a fluorometer. BCECF has a pH-dependent excitation spectrum, allowing for ratiometric measurement (e.g., ratio of emission at 535 nm following excitation at ~490 nm and the pH-insensitive isosbestic point at ~440 nm), which provides a quantitative measure of the intracellular pH.[4][5]
-
Data Analysis: The initial rate of pH recovery is calculated for each inhibitor concentration. These rates are then plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NHE-mediated pH recovery.
Human Platelet Swelling Assay (hPSA)
This assay provides a measure of NHE1 activity in a native cell type, as NHE1 is the predominant isoform in human platelets.
Principle: Inhibition of NHE1 in platelets leads to intracellular acidification and subsequent changes in cell volume when placed in a specific buffer. The degree of swelling is inversely proportional to the activity of the NHE1 inhibitor.
Detailed Protocol:
-
Platelet Preparation: Platelet-rich plasma (PRP) is isolated from fresh human blood samples through centrifugation.
-
Incubation with Inhibitor: The PRP is incubated with various concentrations of this compound or a vehicle control for a defined period at 37°C.
-
Induction of Swelling: An agonist, such as ADP or thrombin receptor activator peptide (TRAP), is added to stimulate the platelets.[6] This activation is dependent on NHE1 activity.
-
Measurement of Swelling: Platelet swelling or aggregation is monitored by measuring the change in light transmittance through the platelet suspension using an aggregometer. As platelets swell or aggregate, the light transmittance increases.
-
Data Analysis: The extent of platelet swelling/aggregation is measured, and the percentage of inhibition is calculated for each concentration of this compound relative to the control. The IC50 value is determined from the resulting dose-response curve.
Selectivity Profile of this compound
The experimental data confirms that this compound is a highly potent and selective inhibitor of NHE1. Its pharmacological profile makes it a valuable tool for studying the physiological and pathological roles of NHE1, with minimal confounding effects from the inhibition of NHE2 or NHE3.
References
- 1. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 2. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 3. Quantification of Intracellular pH. [bio-protocol.org]
- 4. Intracellular pH | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect on ex vivo platelet aggregation and in vivo cyclic flow with Na+/H+ exchange inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BI-9627 and Preceding NHE1 Inhibitors in Cardioprotection
This guide provides a detailed comparison of the novel Sodium-Hydrogen Exchanger isoform 1 (NHE1) inhibitor, BI-9627, with previous generations of NHE1 inhibitors. The focus is on the efficacy, selectivity, and preclinical data relevant to researchers, scientists, and professionals in drug development.
Introduction to NHE1 Inhibition
The Sodium-Hydrogen Exchanger isoform 1 (NHE1) is a crucial membrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion.[1][2] While essential for normal cell function, its overactivation during pathological conditions like myocardial ischemia-reperfusion contributes significantly to cellular damage. Ischemia leads to intracellular acidosis, which activates NHE1.[3][4] This results in a massive influx of sodium, which in turn reverses the action of the Na+/Ca2+ exchanger (NCX), causing a detrimental overload of intracellular calcium.[5] This calcium overload triggers hypercontracture, mitochondrial dysfunction, and ultimately, cell death.[5]
Inhibiting NHE1 is a promising therapeutic strategy to mitigate ischemia-reperfusion injury. Several generations of inhibitors have been developed, with a progressive improvement in potency and selectivity. This guide compares the latest generation inhibitor, this compound, to its predecessors, including cariporide, eniporide, zoniporide, and sabiporide.
Data Presentation: Quantitative Comparison of NHE1 Inhibitors
The efficacy and selectivity of NHE1 inhibitors are critical determinants of their therapeutic potential. The following tables summarize the key quantitative data for this compound and previous generation inhibitors.
Table 1: In Vitro Inhibitory Potency against NHE1
| Compound | Assay Type | Species | IC50 / Ki (nM) | Reference(s) |
| This compound | Intracellular pH Recovery | Human | 6 | [6][7][8][9] |
| Human Platelet Swelling | Human | 31 | [6][7][8][9] | |
| Zoniporide | Intracellular pH Recovery | Rat | 73 | [10][11] |
| Platelet Swelling | Rat | 67 | [10][11] | |
| 22Na+ Uptake (hNHE1) | Human | 14 | [9] | |
| Infarct Size Reduction | Rabbit | EC50: 0.25 | [12][13] | |
| Cariporide | Infarct Size Reduction | Rabbit | EC50: 5.11 | [12][13] |
| Eniporide | Infarct Size Reduction | Rabbit | EC50: 0.69 | [12][13] |
| Sabiporide | 22Na+ Uptake (NHE1) | Fibroblasts | Ki: 50 | [14] |
| 22Na+ Uptake (NHE1) | Rat Cardiomyocytes | Ki: 7 | [14] | |
| 22Na+ Uptake (NHE1) | Human Platelets | Ki: 27 | [14] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. EC50: Half-maximal effective concentration.
Table 2: Selectivity Profile against NHE Isoforms
| Compound | NHE1 IC50 / Ki (nM) | NHE2 Selectivity | NHE3 Selectivity | Reference(s) |
| This compound | 6 | >30-fold vs NHE1 | Inactive up to 16 µM | [6][7][8] |
| Sabiporide | Ki: 50 | Ki: 3,000 nM (~60-fold) | Ki: >1,000,000 nM (>20,000-fold) | [14] |
Table 3: Summary of Preclinical and Clinical Efficacy
| Compound | Model | Key Findings | Outcome | Reference(s) |
| This compound | Langendorff Rat Heart (I/R) | Prevented increase in LVEDP, increased recovery of LVDP. | Potent Cardioprotection | [6][8] |
| Coronary-ligated Rat | Attenuated decreases in LVESP and increases in LVEDP. | In Vivo Efficacy | [8] | |
| Cariporide | GUARDIAN & EXPEDITION Trials | Reduced MI in some high-risk groups but failed to reduce overall mortality or increased it. | Failed Phase III | [15][16][17][18] |
| Eniporide | ESCAMI Trial | Did not significantly limit infarct size or improve clinical outcome. | Failed Phase II | [19][20][21] |
| Zoniporide | Rabbit Heart (I/R) | Reduced infarct size by 83%; ~20-fold more potent than cariporide. | Potent Cardioprotection | [12][13] |
| Rat Cardiopulmonary Bypass | Improved preservation of left ventricular pressures. | In Vivo Efficacy | [10][11] | |
| Sabiporide | Rat Sepsis Model | Prevented hemodynamic derangement and improved cardiac function. | In Vivo Efficacy | [22] |
I/R: Ischemia/Reperfusion. LVEDP: Left Ventricular End-Diastolic Pressure. LVDP: Left Ventricular Developed Pressure. LVESP: Left Ventricular End-Systolic Pressure. MI: Myocardial Infarction.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the core signaling pathway and a standard experimental workflow.
Caption: NHE1 signaling cascade in myocardial ischemia-reperfusion injury.
Caption: Experimental workflow for the Langendorff isolated heart model.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of key experimental protocols used in the evaluation of NHE1 inhibitors.
Intracellular pH (pHi) Recovery Assay
This assay directly measures the activity of NHE1 by monitoring the recovery of intracellular pH following an acid load.
-
Cell Preparation: Cells endogenously or exogenously expressing the target NHE isoform (e.g., human fibroblasts expressing NHE1) are cultured on coverslips.
-
Fluorescent Dye Loading: Cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM. The fluorescence emission ratio of this dye is proportional to the intracellular pH.
-
Acidification: The intracellular environment is acidified using the ammonium chloride (NH4Cl) prepulse technique. Cells are first incubated in a solution containing NH4Cl, allowing NH3 and H+ to equilibrate across the membrane. Subsequent removal of external NH4Cl causes intracellular NH3 to diffuse out, leaving behind an excess of H+ and causing a rapid drop in pHi.
-
pH Recovery Monitoring: The recovery of pHi back to baseline in a sodium-containing, bicarbonate-free buffer is monitored using a fluorometer or fluorescence microscope. This Na+-dependent pHi recovery is primarily mediated by NHE1.
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound). The initial rate of pHi recovery is calculated.
-
Data Analysis: The rates of recovery at different inhibitor concentrations are used to generate a dose-response curve and calculate the IC50 value.
Human Platelet Swelling Assay
This assay serves as a functional, cell-based surrogate for NHE1 activity, as platelet volume regulation is dependent on NHE1.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors, and PRP is isolated by centrifugation.
-
Acidification: Platelets are acidified by suspending them in a sodium-free, acidic medium.
-
Volume Measurement: The acidified platelets are then placed in an isotonic sodium-containing solution. The activation of NHE1 leads to Na+ influx, followed by water, causing the platelets to swell. This change in volume can be measured as a change in light absorbance or by using a cell-sizing instrument.
-
Inhibitor Testing: The experiment is repeated with platelets pre-incubated with different concentrations of the NHE1 inhibitor.
-
Data Analysis: The extent of platelet swelling is measured over time. The inhibitory effect is calculated relative to a vehicle control, and an IC50 value is determined.[6]
Langendorff Isolated Perfused Heart Model
This ex vivo model is a cornerstone for assessing the direct cardioprotective effects of compounds on the heart, independent of systemic physiological variables.
-
Heart Isolation: Rodent (e.g., rat, rabbit) hearts are rapidly excised and arrested in ice-cold buffer.
-
Cannulation and Perfusion: The aorta is cannulated and the heart is mounted on a Langendorff apparatus. It is then retrogradely perfused with a warm, oxygenated crystalloid buffer (e.g., Krebs-Henseleit solution) at constant pressure or flow.
-
Hemodynamic Measurement: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function, including Left Ventricular Developed Pressure (LVDP), Left Ventricular End-Diastolic Pressure (LVEDP), and heart rate.
-
Ischemia-Reperfusion Protocol:
-
Stabilization: The heart is allowed to stabilize for a baseline period.
-
Treatment: The heart is perfused with a buffer containing either the test compound (e.g., this compound) or a vehicle for a set period.
-
Global Ischemia: Perfusion is completely stopped for a defined period (e.g., 30 minutes) to induce ischemic injury.
-
Reperfusion: Perfusion is restored, with or without the test compound, for a subsequent period (e.g., 60-120 minutes).
-
-
Endpoint Analysis: Hemodynamic function is recorded throughout the experiment. The recovery of function (e.g., % recovery of LVDP) and the rise in diastolic stiffness (LVEDP) are key indicators of cardioprotection.[8] At the end of the experiment, the heart may be sectioned and stained (e.g., with triphenyltetrazolium chloride, TTC) to quantify the infarct size.
Conclusion
The development of NHE1 inhibitors has progressed from non-selective first-generation compounds to highly potent and selective molecules. While early clinical trials with inhibitors like cariporide and eniporide were disappointing, they provided crucial proof-of-concept for the therapeutic potential of NHE1 inhibition in cardioprotection.[4][16][21]
This compound represents a significant advancement in this class. Based on the available preclinical data, this compound demonstrates superior potency and selectivity for NHE1 compared to many of its predecessors.[6][7][8] It exhibits a single-digit nanomolar IC50 for NHE1 inhibition and excellent selectivity against other NHE isoforms, which is critical for minimizing off-target effects.[6][7][8] Furthermore, it has shown robust cardioprotective effects in clinically relevant preclinical models of ischemia-reperfusion injury.[6][8] Coupled with a favorable pharmacokinetic profile and low potential for drug-drug interactions, this compound emerges as a highly promising candidate for further investigation in the treatment of cardiovascular diseases.[6][7]
References
- 1. The Sodium-Hydrogen Exchanger NHE1 Is an Akt Substrate Necessary for Actin Filament Reorganization by Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a potent sodium hydrogen exchanger isoform 1 (NHE1) inhibitor with a suitable profile for chronic dosing and demonstrated cardioprotective effects in a preclinical model of myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. opnme.com [opnme.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of sabiporide, a new specific NHE-1 inhibitor exhibiting slow dissociation kinetics and cardioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cariporide - Wikipedia [en.wikipedia.org]
- 16. Sodium-hydrogen exchange inhibition by cariporide to reduce the risk of ischemic cardiac events in patients undergoing coronary artery bypass grafting: results of the EXPEDITION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
- 19. jacc.org [jacc.org]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sabiporide improves cardiovascular function and attenuates organ injury from severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BET Inhibitor Specificity in Cancer Cell Lines
In the landscape of epigenetic drug discovery, Bromodomain and Extra-Terminal (BET) domain inhibitors have emerged as a promising class of therapeutics for a variety of cancers. These inhibitors function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones and transcription factors. This disruption of chromatin binding leads to the downregulation of key oncogenes, such as MYC, and subsequent cell cycle arrest and apoptosis in susceptible cancer cells.
This guide provides a comparative analysis of the specificity of the pioneering BET inhibitor, JQ1, against other notable BET inhibitors across different cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these compounds in their studies.
Comparative Activity of BET Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of JQ1 and other selected BET inhibitors in various cancer cell lines, demonstrating their differential potency.
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| JQ1 | Pan-BET | MM.1S | Multiple Myeloma | 119 | [1] |
| MV-4-11 | Acute Myeloid Leukemia | 57 | [2] | ||
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 260 | [2] | ||
| OTX015 (Birabresib) | Pan-BET | MM.1S | Multiple Myeloma | 35 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | 13 | [3] | ||
| I-BET762 (GSK525762A) | Pan-BET | Ty82 | NUT Midline Carcinoma | 21 | [4] |
| LNCaP | Prostate Cancer | 190 | [3] | ||
| ABBV-744 | BD2-selective | VCaP | Prostate Cancer | 4.7 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | 2.1 | [3] |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol outlines a common method to assess the effect of BET inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MM.1S, MV-4-11)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
BET inhibitors (e.g., JQ1, OTX015) dissolved in DMSO
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the BET inhibitors in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of BET inhibitors and a typical experimental workflow for their characterization.
Caption: Mechanism of Action of BET Inhibitors.
Caption: Experimental Workflow for BET Inhibitor Characterization.
References
- 1. Differential BET bromodomain inhibition by dihydropteridinone and pyrimidodiazepinone kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
Cross-Validation of BI-9627 Effects with Genetic Knockdown of NHE1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of the Na+/H+ Exchanger 1 (NHE1) using BI-9627 and the genetic knockdown of NHE1. The data presented is a synthesis from multiple preclinical studies to offer a cross-validation of the on-target effects of this compound.
Comparison of Effects on Cellular Functions
The following tables summarize the quantitative effects of this compound and NHE1 genetic knockdown on key cellular processes. It is important to note that the data is compiled from various studies and experimental conditions may differ.
Intracellular pH (pHi) Regulation
Both pharmacological inhibition and genetic knockdown of NHE1 are expected to decrease the rate of recovery from intracellular acidosis.
| Intervention | Cell Type | Assay | Endpoint | Result | Citation |
| This compound | Various | BCECF-AM fluorescence | IC50 for pHi recovery | 6 nM | [1][2] |
| NHE1 siRNA | Gastric Cancer Cells (SGC-7901, MKN-45) | BCECF-AM fluorescence | pHi recovery rate | Significantly reduced | [3] |
| NHE1 shRNA | Rat CA1 hippocampal neurons | pHrodo Red staining | Intracellular pH | Significantly decreased | [4] |
Cell Proliferation
Inhibition of NHE1 activity has been shown to suppress cell proliferation in various cancer cell lines.
| Intervention | Cell Type | Assay | Endpoint | Result | Citation |
| This compound (as EIPA) | Gastric Cancer Cells (SGC-7901, MKN-45) | Cell Cycle Analysis (Flow Cytometry) | % of cells in S phase | Significantly reduced | [3] |
| NHE1 siRNA | Gastric Cancer Cells (SGC-7901, MKN-45) | Cell Cycle Analysis (Flow Cytometry) | % of cells in S phase | Significantly reduced | [3] |
| NHE1 Knockdown | Barrett's Esophageal Cells (CP-A) | Proliferation Assay | Rate of proliferation | Reduced | [5] |
Cell Migration
The role of NHE1 in cell migration is well-established, and its inhibition is expected to impair this process.
| Intervention | Cell Type | Assay | Endpoint | Result | Citation |
| This compound (as EIPA) | Gastric Cancer Cells (SGC-7901, MKN-45) | Wound-healing & Transwell assay | Migration and Invasion | Significantly inhibited | [3] |
| NHE1 siRNA | Gastric Cancer Cells (SGC-7901, MKN-45) | Wound-healing & Transwell assay | Migration and Invasion | Significantly inhibited | [3] |
| NHE1/SWELL1 Knockdown | Breast Cancer Cells | In vivo metastasis model | Extravasation and metastasis | Inhibited | [6] |
Cardiac Hypertrophy
NHE1 activity is implicated in the development of cardiac hypertrophy.
| Intervention | Animal Model | Method of Induction | Endpoint | Result | Citation |
| This compound | Rat | Ischemia-reperfusion | Left ventricular end-diastolic pressure | Significantly beneficial effect | [2] |
| NHE1 Knockout (activated) | Mouse (transgenic) | Genetic overexpression | Heart weight to body weight ratio, cardiomyocyte cross-sectional area, interstitial fibrosis | Significantly increased | [7][8] |
| NHE1-cKO | Mouse | Myocardial Infarction with acute hyperglycemia | Cardiac function | Impaired | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Intracellular pH (pHi)
Principle: The fluorescent dye BCECF-AM is a cell-permeant ester that is cleaved by intracellular esterases to the membrane-impermeant fluorescent pH indicator BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine pHi.
Protocol:
-
Cell Preparation: Plate cells in a suitable culture vessel (e.g., 96-well plate or coverslips) and allow them to adhere.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS) and incubate with 3-5 µM BCECF-AM in the same buffer for 30-60 minutes at 37°C in the dark.[10]
-
Washing: Wash the cells three times with the buffer to remove extracellular dye.[10]
-
Induction of Acidosis (Optional): To measure the rate of pHi recovery, induce intracellular acidosis using the ammonium prepulse technique (e.g., exposure to NH4Cl followed by its removal).
-
Fluorescence Measurement: Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm, pH-sensitive, and 440 nm, pH-insensitive) and a single emission wavelength (e.g., 535 nm) using a fluorescence microscope or plate reader.[10]
-
Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using a series of buffers of known pH containing a H+/K+ ionophore like nigericin.[10]
Genetic Knockdown of NHE1
Principle: Small interfering RNAs (siRNAs) are short double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific target mRNA, in this case, the mRNA for NHE1.
Protocol:
-
siRNA Design and Synthesis: Design and synthesize siRNAs targeting the NHE1 mRNA. A non-targeting siRNA should be used as a negative control.
-
Cell Seeding: Seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.[11]
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
Dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.[12]
-
Add the siRNA-transfection reagent complexes to the cells and incubate for 4-6 hours.[12]
-
-
Post-transfection: Replace the transfection medium with complete growth medium and incubate the cells for 24-72 hours before downstream analysis.
-
Validation of Knockdown: Confirm the reduction in NHE1 mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.
Principle: The CRISPR/Cas9 system allows for precise gene editing. A guide RNA (gRNA) directs the Cas9 nuclease to a specific genomic locus (the NHE1 gene), where it creates a double-strand break. The cell's error-prone repair mechanism often results in insertions or deletions that disrupt the gene's function, leading to a knockout.
Protocol:
-
gRNA Design and Cloning: Design gRNAs targeting an early exon of the NHE1 gene. Clone the gRNA sequence into a suitable expression vector that also contains the Cas9 nuclease.[13]
-
Vector Delivery: Transfect the gRNA/Cas9 expression vector into the target cells using an appropriate method (e.g., lipid-based transfection, electroporation, or viral transduction).
-
Clonal Selection: Select and expand single-cell clones.
-
Screening and Validation:
-
Screen the clones for mutations in the NHE1 gene using techniques like mismatch cleavage assays (e.g., T7E1 assay) or Sanger sequencing.
-
Confirm the absence of NHE1 protein expression in knockout clones by Western blotting.[13]
-
Cell Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and treat with this compound or perform NHE1 knockdown.
-
Incubation: Incubate the cells for the desired period.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Migration Assay (Transwell Assay)
Principle: The Transwell assay, or Boyden chamber assay, measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
Protocol:
-
Chamber Preparation: Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate. For invasion assays, the membrane can be coated with an extracellular matrix protein like Matrigel.[14]
-
Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.[15]
-
Cell Seeding: Seed cells (previously treated with this compound or subjected to NHE1 knockdown) in serum-free medium into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 12-24 hours).
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet. Count the number of migrated cells in several microscopic fields.[15]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving NHE1 and the general workflows for the experimental protocols described.
Caption: Simplified signaling pathway of NHE1 activation and its downstream effects.
Caption: General workflow for comparing this compound and NHE1 genetic knockdown.
References
- 1. opnme.com [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NHE-1 Increases Smoke-Induced Proliferative Activity of Barrett’s Esophageal Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elevated myocardial Na+/H+ exchanger isoform 1 activity elicits gene expression that leads to cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activated NHE1 is required to induce early cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiomyocyte-specific NHE1 overexpression confers protection against myocardial infarction during hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Precise CRISPR/Cas9 editing of the NHE1 gene renders chickens resistant to the J subgroup of avian leukosis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NHE1 Inhibitors: BI-9627 and Sabiporide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of the Sodium-Hydrogen Exchanger isoform 1 (NHE1): BI-9627 and sabiporide. Both compounds are potent inhibitors of NHE1, a key transmembrane ion channel involved in the regulation of intracellular pH. Dysregulation of NHE1 activity has been implicated in various pathological conditions, including cardiac ischemia-reperfusion injury, heart failure, and cancer, making it a significant therapeutic target.
This compound was developed as a next-generation NHE1 inhibitor with an improved pharmacological profile over its predecessor, sabiporide. This guide will delve into a detailed comparison of their in vitro potency, selectivity, and the experimental methodologies used for their characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and sabiporide based on available experimental evidence.
Table 1: In Vitro Potency against NHE1
| Compound | Assay Type | Species | IC50 / Ki | Reference |
| This compound | Intracellular pH (pHi) Recovery | Human | 6 nM (IC50) | [1] |
| Human Platelet Swelling Assay (hPSA) | Human | 31 nM (IC50) | [1] | |
| Sabiporide | 22Na+ Uptake | Human (fibroblasts) | 50 nM (Ki) | [2] |
| 22Na+ Uptake | Rat (cardiomyocytes) | 7 nM (Ki) | [2] | |
| 22Na+ Uptake | Human (platelets) | 27 nM (Ki) | [2] |
Table 2: Selectivity against NHE Isoforms
| Compound | NHE2 (Ki / Fold Selectivity vs. NHE1) | NHE3 (Ki / Fold Selectivity vs. NHE1) | Reference |
| This compound | >30-fold selective for NHE1 over NHE2 | Inactive against NHE3 | [3] |
| Sabiporide | 3 µM (>60-fold selective for NHE1 over NHE2) | >1 mM (>20,000-fold selective for NHE1 over NHE3) | [2] |
Signaling Pathway
This compound and sabiporide exert their effects by inhibiting the NHE1 protein, which is a crucial regulator of intracellular pH. The activity of NHE1 is modulated by a complex network of signaling pathways.
Caption: NHE1 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays used to characterize this compound and sabiporide.
Intracellular pH (pHi) Recovery Assay (for this compound)
This assay measures the ability of a compound to inhibit the recovery of intracellular pH following an acid load, which is a direct measure of NHE1 activity.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media and seeded onto 96-well plates.
-
Dye Loading: Cells are loaded with the pH-sensitive fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).
-
Acidification: Intracellular acidification is induced by the ammonium prepulse technique (exposure to NH4Cl followed by its removal).
-
Inhibitor Application: Test compounds (e.g., this compound) are added at various concentrations prior to the initiation of pH recovery.
-
Fluorescence Measurement: The fluorescence emission ratio of BCECF is monitored over time using a fluorescence plate reader. The rate of pH recovery is calculated from the change in fluorescence.
-
Data Analysis: IC50 values are determined by plotting the rate of pH recovery against the concentration of the inhibitor.
Human Platelet Swelling Assay (hPSA) (for this compound)
This assay assesses NHE1 activity by measuring the swelling of platelets in response to an acid load, a process dependent on NHE1-mediated Na+ influx and subsequent water entry.
-
Platelet-Rich Plasma (PRP) Preparation: Human blood is collected, and PRP is prepared by centrifugation.
-
Acidification: Platelets are acidified by the addition of a weak acid, such as propionic acid.
-
Inhibitor Incubation: The PRP is pre-incubated with various concentrations of the test compound.
-
Measurement of Platelet Swelling: Platelet swelling is measured as a change in light absorbance or scattering over time using a spectrophotometer or aggregometer.
-
Data Analysis: The extent of platelet swelling is quantified, and IC50 values are calculated by plotting the inhibition of swelling against the inhibitor concentration.
Caption: Experimental workflows for NHE1 inhibitor characterization.
22Na+ Uptake Assay (for Sabiporide)
This radioisotopic assay directly measures the influx of sodium into cells, which is mediated by NHE1.
-
Cell Culture: Fibroblasts stably expressing specific human NHE isoforms (NHE1, NHE2, or NHE3) are cultured.
-
Acidification: Cells are subjected to an acid load to activate NHE1.
-
Inhibitor Incubation: The cells are pre-incubated with varying concentrations of sabiporide.
-
22Na+ Uptake: The uptake of radioactive 22Na+ is initiated and allowed to proceed for a defined period.
-
Measurement of Radioactivity: The reaction is stopped, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The rate of 22Na+ uptake is calculated, and the inhibition constant (Ki) is determined from concentration-response curves.
Conclusion
This compound and sabiporide are both highly potent and selective inhibitors of NHE1. The development of this compound from sabiporide aimed to create a compound with an optimized profile for potential therapeutic use.[1] The provided data indicates that this compound exhibits nanomolar potency in functional cellular assays.[1] Sabiporide also demonstrates high potency, with Ki values in the low nanomolar range in various cell types.[2] Both compounds show excellent selectivity for NHE1 over other isoforms, which is a critical feature for minimizing off-target effects. The choice between these inhibitors for research purposes may depend on the specific experimental context, including the cell system and the desired pharmacokinetic properties. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their studies targeting the NHE1 protein.
References
- 1. Identification of a potent sodium hydrogen exchanger isoform 1 (NHE1) inhibitor with a suitable profile for chronic dosing and demonstrated cardioprotective effects in a preclinical model of myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 沙比普利德的特性研究,一种新型特异性NHE-1抑制剂,具有缓慢解离动力学和心脏保护作用。 - Suppr | 超能文献 [suppr.wilddata.cn]
- 3. opnme.com [opnme.com]
Assessing the On-Target Engagement of BI-9627 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BI-9627, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), with alternative compounds. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant pathways and workflows to aid in the assessment of on-target engagement in a cellular context.
Executive Summary
This compound is a highly potent inhibitor of NHE1, a transmembrane protein crucial for regulating intracellular pH (pHi).[1] Dysregulation of NHE1 activity is implicated in various pathologies, including cardiovascular diseases and cancer, making it a key therapeutic target. This guide focuses on methods to quantify the direct interaction of this compound with NHE1 in cells and compares its potency with other known NHE1 inhibitors such as Cariporide, Eniporide, and Zoniporide.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and alternative compounds against NHE1 and other NHE isoforms, providing a clear comparison of their potency and selectivity.
| Compound | NHE1 IC50 (nM) | NHE2 IC50 (µM) | NHE3 IC50 (µM) | Assay Method | Reference(s) |
| This compound | 6 | >0.18 ( >30-fold selective) | >10 | Intracellular pH Recovery | [1] |
| 31 | - | - | Human Platelet Swelling | [1] | |
| Cariporide | 50 | 1000 | 3 | Not Specified | [2] |
| 30 | - | - | Intracellular pH Recovery | [3] | |
| 103 | 73 | - | Intracellular pH Recovery | [4] | |
| Eniporide | 4.5 | - | - | Intracellular pH Recovery | [3] |
| Zoniporide | 14 | >2.1 ( >150-fold selective) | - | Not Specified | [5] |
| Rimeporide | Potent and Selective Inhibitor | - | - | Not Specified | [1] |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between different studies.
Experimental Protocols
Intracellular pH (pHi) Recovery Assay
This assay directly measures the functional consequence of NHE1 inhibition. Cells are first loaded with a pH-sensitive fluorescent dye, BCECF-AM. An acid load is then induced, and the recovery of the intracellular pH, which is primarily mediated by NHE1, is monitored. The rate of pHi recovery is measured in the presence and absence of the inhibitor to determine its potency.
Materials:
-
Cells expressing NHE1 (e.g., CHO-K1 cells stably expressing human NHE1)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
HEPES-buffered saline (HBS)
-
Ammonium chloride (NH4Cl)
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
Fluorescence plate reader or microscope capable of ratiometric measurements
Protocol:
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBS. Load the cells with 3-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with HBS to remove extracellular dye.
-
Inhibitor Incubation: Incubate the cells with various concentrations of the test compound or vehicle control for a predetermined period.
-
Acid Loading: Induce an acid load by replacing the incubation buffer with a solution containing 20 mM NH4Cl for a few minutes. This will initially cause an alkaline shift followed by a rapid acidification upon removal of the NH4Cl solution.
-
pH Recovery Measurement: Remove the NH4Cl solution and replace it with a sodium-containing buffer (to allow NHE1 activity) with the corresponding inhibitor concentrations.
-
Fluorescence Reading: Immediately begin monitoring the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm or an isosbestic point around 439 nm) and a single emission wavelength (e.g., 535 nm).
-
Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., 490/440 nm). The rate of change of this ratio over time represents the rate of pHi recovery. Determine the IC50 value by plotting the inhibition of the recovery rate against the inhibitor concentration.
Human Platelet Swelling Assay
This assay provides a physiological measure of NHE1 activity. Platelet volume is regulated, in part, by NHE1. Inhibition of NHE1 can affect the platelet's response to osmotic stress.
Materials:
-
Freshly isolated human platelets
-
Platelet buffer (e.g., Tyrode's buffer)
-
Agonist to induce shape change/swelling (e.g., thrombin receptor activating peptide - TRAP)
-
Test compounds (e.g., this compound) and vehicle control
-
Platelet aggregometer or a device to measure changes in light scattering or cell volume
Protocol:
-
Platelet Preparation: Isolate human platelets from whole blood using standard procedures. Resuspend the platelets in a suitable buffer.
-
Inhibitor Incubation: Pre-incubate the platelet suspension with various concentrations of the test compound or vehicle control.
-
Induction of Swelling: Initiate platelet shape change and swelling by adding an agonist like TRAP.
-
Measurement: Monitor the change in light transmittance or absorbance over time using a platelet aggregometer. A decrease in light scattering is indicative of platelet swelling.
-
Data Analysis: The extent of inhibition of platelet swelling is calculated by comparing the response in the presence of the inhibitor to the control. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualization
Caption: NHE1-mediated ion exchange and its inhibition by this compound.
Caption: Workflow for assessing NHE1 inhibition using pHi recovery.
Caption: Overview of methods to assess on-target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. preprints.org [preprints.org]
For Immediate Release
This guide provides a detailed pharmacokinetic comparison of BI-9627, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), with other notable NHE1 inhibitors, Cariporide and Zoniporide. The data presented herein, derived from preclinical studies in rats, offers valuable insights for researchers and professionals engaged in the development of novel therapeutics targeting NHE1-mediated pathologies.
Executive Summary
This compound demonstrates a favorable pharmacokinetic profile in rats following intravenous administration, characterized by low clearance and a moderate volume of distribution. This profile suggests a longer residence time in the body compared to other NHE1 inhibitors. This document outlines the key pharmacokinetic parameters of this compound, Cariporide, and Zoniporide, alongside detailed experimental protocols to ensure reproducibility and facilitate comparative analysis.
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters of this compound, Cariporide, and Zoniporide in rats.
Table 1: Intravenous Pharmacokinetic Parameters in Rats
| Compound | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | T½ (h) | AUC (ng·h/mL) |
| This compound | 1 | 15 | 1.9 | 1.8 | 1100 |
| Cariporide | 1 | 25.5 | 3.4 | 1.8 | 438 |
| Zoniporide | 2 | 21.8 | 2.0 | 1.3 | 1530 |
CL: Clearance; Vss: Volume of distribution at steady state; T½: Half-life; AUC: Area under the plasma concentration-time curve. Data for this compound and Cariporide are from intravenous administration studies. Zoniporide data is from intravenous administration.
Table 2: Oral Pharmacokinetic Parameters in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |
| Cariporide | 10 | 165 | 1.5 | 876 | 20 |
| Zoniporide | 10 | 850 | 0.5 | 2580 | 8.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F: Bioavailability. Oral pharmacokinetic data for this compound was not available in the reviewed literature.
Experimental Protocols
The following section details a standard methodology for conducting in vivo pharmacokinetic studies in rats, based on common practices in the field.
Animal Husbandry and Preparation
-
Species: Male Sprague-Dawley rats (or other appropriate strain) weighing 200-250 g are typically used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimation: A minimum of a one-week acclimation period is recommended before the study commences.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.
Drug Formulation and Administration
-
Intravenous (IV) Administration:
-
The test compound is typically dissolved in a suitable vehicle, such as a mixture of saline, polyethylene glycol 400 (PEG400), and ethanol, to achieve the desired concentration.
-
The formulation is administered as a bolus injection into the tail vein or via a cannulated jugular vein.
-
The dose volume is typically 1-2 mL/kg.
-
-
Oral (PO) Administration:
-
The test compound is formulated as a solution or suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.
-
The formulation is administered via oral gavage.
-
The dose volume is typically 5-10 mL/kg.
-
Blood Sampling
-
Time Points: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing. A typical sampling schedule for IV administration might be: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For oral administration, a typical schedule might be: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Collection Method: Blood is collected from the jugular vein, saphenous vein, or via cardiac puncture (as a terminal procedure) into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
Bioanalysis
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.
-
Analytical Method: The concentration of the test compound and its metabolites in the plasma supernatant is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Quantification: A standard curve is generated using known concentrations of the analyte to quantify the compound in the study samples.
Pharmacokinetic Analysis
-
The plasma concentration-time data is analyzed using non-compartmental methods with software such as WinNonlin.
-
The following pharmacokinetic parameters are calculated: Cmax, Tmax, AUC, T½, CL, and Vss. For oral administration, the absolute bioavailability (F) is calculated as: (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: General workflow of a preclinical pharmacokinetic study.
BI-9627: A Comparative Analysis of Potency in Diverse Assay Systems
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the inhibitory potency of BI-9627, a selective sodium-hydrogen exchanger isoform 1 (NHE1) inhibitor, across key assay platforms.
This compound has emerged as a potent and selective chemical probe for studying the physiological and pathological roles of the sodium-hydrogen exchanger isoform 1 (NHE1). This guide provides a comparative overview of its inhibitory concentration (IC50) in two distinct and functionally relevant assay systems: the intracellular pH (pHi) recovery assay and the human platelet swelling assay. Understanding the potency of this compound in these different experimental contexts is crucial for the accurate interpretation of research findings and the design of future studies.
Potency of this compound: A Side-by-Side Comparison
The inhibitory potency of this compound against NHE1 has been quantified in both a cell-based fluorescent assay and a primary human cell functional assay. The IC50 values, representing the concentration of the inhibitor required to reduce the NHE1 activity by half, are summarized below.
| Assay System | This compound IC50 (nM) | Biological Principle |
| Intracellular pH (pHi) Recovery Assay | 6 nM[1][2][3][4] | Measures the ability of the inhibitor to block NHE1-mediated recovery from an induced intracellular acid load. |
| Human Platelet Swelling Assay | 31 nM[1][2][3][4] | Quantifies the inhibition of NHE1-dependent cell volume increase (swelling) in human platelets. |
Signaling Pathway Inhibition by this compound
This compound exerts its effects by directly inhibiting the sodium-hydrogen exchanger isoform 1 (NHE1). NHE1 is a ubiquitously expressed transmembrane protein that plays a critical role in regulating intracellular pH by exchanging one intracellular proton (H+) for one extracellular sodium ion (Na+). This process is vital for cell proliferation, migration, and volume regulation. By blocking NHE1, this compound prevents the extrusion of protons, leading to intracellular acidification and the inhibition of NHE1-dependent cellular processes.
Caption: Mechanism of this compound inhibition of the NHE1 transporter.
Experimental Methodologies
Detailed protocols for the two primary assays used to determine the IC50 of this compound are provided below. These methodologies are foundational for reproducing and comparing experimental results.
Intracellular pH (pHi) Recovery Assay
This assay directly measures the activity of NHE1 by monitoring the recovery of intracellular pH after an artificially induced acidosis.
Experimental Workflow:
Caption: Workflow for the intracellular pH (pHi) recovery assay.
Protocol:
-
Cell Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing human NHE1 are cultured on coverslips.
-
Dye Loading: The cells are loaded with the pH-sensitive fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) by incubation in a sodium-rich medium.
-
Induction of Acidosis: Intracellular acidosis is induced using the NH4Cl pre-pulse technique. Cells are exposed to a solution containing NH4Cl, leading to an initial intracellular alkalinization followed by a rapid acidification upon removal of the NH4Cl.
-
Inhibitor Application: Immediately following acid loading, the cells are perfused with a sodium-containing solution with or without varying concentrations of this compound.
-
Measurement of pHi Recovery: The fluorescence of BCECF is monitored over time using a fluorometer. The ratio of fluorescence emission at two different excitation wavelengths (e.g., 490 nm and 440 nm) is used to calculate the intracellular pH.
-
Data Analysis: The initial rate of pHi recovery is calculated for each concentration of this compound. The IC50 value is determined by plotting the rate of recovery against the inhibitor concentration and fitting the data to a dose-response curve.
Human Platelet Swelling Assay
This assay provides a functional measure of NHE1 activity by quantifying the inhibitor's effect on platelet volume regulation, a process dependent on NHE1-mediated ion exchange.
Experimental Workflow:
Caption: Workflow for the human platelet swelling assay.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP): Human whole blood is collected in the presence of an anticoagulant. The blood is then centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
Inhibitor Pre-incubation: The prepared PRP is pre-incubated with various concentrations of this compound.
-
Induction of Swelling: Platelet swelling is induced by activating NHE1. This can be achieved by creating an inwardly directed sodium gradient.
-
Measurement of Platelet Swelling: The change in platelet volume is monitored over time by measuring the change in light absorbance or light scattering of the platelet suspension using a spectrophotometer or a specialized aggregometer. A decrease in light transmittance is indicative of platelet swelling.
-
Data Analysis: The extent of platelet swelling is quantified for each inhibitor concentration. The IC50 value is determined by plotting the degree of swelling inhibition against the concentration of this compound and fitting the data to a dose-response curve. In the presence of an NHE1 inhibitor like this compound, platelet swelling is reduced.[1]
References
- 1. Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BI-9627: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the NHE1 Inhibitor BI-9627
This document provides procedural guidance for the safe and compliant disposal of this compound, a potent small molecule inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with the specific regulations of your institution and local authorities.
Pre-Disposal Safety Assessment
Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) if available from the manufacturer. In the absence of a specific SDS, researchers should treat this compound as a potentially hazardous chemical.
Key Hazard Considerations:
-
Toxicity: While specific data is limited in the public domain, as a potent biological inhibitor, it should be handled with care to avoid inhalation, ingestion, or skin contact.
-
Reactivity: There is no indication that this compound is highly reactive. However, it is prudent to avoid mixing it with strong acids, bases, or oxidizing agents.
-
Environmental Hazard: The environmental impact of this compound is not well-documented. Therefore, it should not be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
Waste Identification and Segregation
-
Solid Waste:
-
Unused or expired pure this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated lab supplies like weigh boats, pipette tips, and centrifuge tubes.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO or cell culture media).
-
Rinsate from cleaning contaminated glassware.
-
-
Sharps Waste:
-
Needles, syringes, or glass slides contaminated with this compound.
-
Chemical wastes must be segregated by general waste type (e.g., flammables, poisons, acids, and alkalis) to prevent accidental mixing of incompatible substances.[1]
Container Selection and Labeling
-
Use appropriate containers: Select containers that are compatible with the chemical waste. For instance, strong acids should not be stored in plastic bottles.[2]
-
Label all containers clearly: All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the concentration and solvent if applicable. Proper labeling is crucial for safe handling and disposal by environmental health and safety (EHS) personnel.
Waste Accumulation and Storage
-
Designated Satellite Accumulation Area (SAA): Store all this compound waste in a designated and properly marked SAA within the laboratory.[1][3]
-
Keep containers closed: Waste containers must be kept securely closed except when adding waste.[3][4]
-
Segregate incompatible wastes: Store containers of incompatible materials separately to prevent dangerous reactions.[4]
Disposal Pathways
-
Solid and Liquid Chemical Waste:
-
Place solid this compound waste and contaminated materials into a designated, labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless confirmed to be compatible.
-
Once the container is full or ready for disposal, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
-
Empty Containers:
-
A container that has held this compound should be triple-rinsed with a suitable solvent.[5]
-
The rinsate must be collected and disposed of as hazardous chemical waste.[2]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5]
-
-
Sharps Waste:
-
Place all sharps contaminated with this compound into a designated, puncture-proof sharps container.
-
Once the sharps container is full, it should be closed and disposed of through your institution's biohazardous or chemical sharps waste stream.
-
Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. [4][5]
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (NHE1) | 6 nM (intracellular pH recovery assay) | MedchemExpress |
| IC50 (NHE1) | 31 nM (human platelet swelling assay) | MedchemExpress |
| CAS Number | 1204329-34-9 | MedchemExpress |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols
While this document focuses on disposal, the handling procedures during experimentation directly impact waste generation. To minimize waste, researchers should:
-
Order the smallest practical quantity of this compound for their experiments.[3]
-
Prepare solutions in volumes that will be consumed in a reasonable timeframe to avoid degradation and disposal of expired stock.
-
Where possible, substitute with less hazardous alternatives.[3]
By adhering to these disposal procedures, laboratories can ensure the safe and environmentally responsible management of this compound waste, fostering a culture of safety and compliance.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Medchemexpress LLC HY-18071 5mg Medchemexpress, this compound CAS:1204329-34-9 | Fisher Scientific [fishersci.com]
- 3. Waste Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Empty Container Decision Tree – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. medchemexpress.com [medchemexpress.com]
Essential Safety and Handling Protocols for BI-9627
This guide provides comprehensive safety and logistical information for the handling and disposal of BI-9627, a potent inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental exposure. This material should be considered hazardous, and personnel should not ingest, inhale, or allow contact with eyes, skin, or clothing.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields are required to protect against splashes and dust. |
| Hand Protection | Wear appropriate protective gloves. |
| Skin and Body Protection | An impervious clothing, such as a lab coat, is necessary to prevent skin contact. |
| Respiratory Protection | A suitable respirator should be used, especially in areas without adequate exhaust ventilation. |
Data sourced from DC Chemicals Safety Data Sheet.[4]
Operational Plan for Handling this compound
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended to avoid the formation of dust and aerosols.[4]
-
Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Weighing and Aliquoting: Conduct these activities in a designated area with proper ventilation to minimize the spread of powder.
-
Solution Preparation: this compound is soluble in organic solvents like DMSO and dimethylformamide.[3] When dissolving, add the solvent slowly to the solid to avoid splashing. If preparing an aqueous solution, first dissolve this compound in DMSO and then dilute with the aqueous buffer.[3] Aqueous solutions are not recommended for storage for more than one day.[3]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling the compound.[3][4] Do not eat, drink, or smoke in the laboratory area where this compound is being used.[4]
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
-
Eye Contact: Immediately flush the eyes with large amounts of water, separating the eyelids to ensure thorough rinsing. Seek prompt medical attention.[4]
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove any contaminated clothing and seek medical advice.[4]
-
Inhalation: Move the affected individual to an area with fresh air.[4]
-
Ingestion: If swallowed, call a poison center or a doctor. Rinse the mouth with water.[4]
-
Spills: Evacuate personnel from the immediate area.[4] Wearing full PPE, absorb spills with an inert, finely-powdered liquid-binding material.[4] Decontaminate the affected surfaces by scrubbing with alcohol.[4]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, wipes, and containers, in a designated and approved waste disposal container.[4]
-
Liquid Waste: Collect any liquid waste in a suitable, sealed container.
-
Environmental Precautions: Prevent the release of this compound into the environment. Do not allow the product to enter drains, water courses, or the soil.[4] All spillage should be collected.[4]
-
Final Disposal: Dispose of all waste at an approved waste disposal plant, following all local, state, and federal regulations.[4]
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
